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  • Product: Di-iso-propyl-d14-amine hcl

Core Science & Biosynthesis

Foundational

Part 1: Executive Summary & Strategic Significance

Diisopropylammonium-d14 chloride (DIPA-d14·HCl) is the fully carbon-deuterated isotopologue of diisopropylammonium chloride, a material that has recently surged in prominence due to its application in molecular ferroelec...

Author: BenchChem Technical Support Team. Date: February 2026

Diisopropylammonium-d14 chloride (DIPA-d14·HCl) is the fully carbon-deuterated isotopologue of diisopropylammonium chloride, a material that has recently surged in prominence due to its application in molecular ferroelectrics and perovskite solar cell passivation .

While the proteo-analog (DIPA·HCl) is a known high-temperature ferroelectric, the d14-isotopologue is critical for:

  • Neutron Scattering Studies: The large incoherent scattering cross-section of hydrogen masks structural details. Deuteration (

    
    H) suppresses this background, allowing precise resolution of crystal lattice dynamics and hydrogen-bonding networks in ferroelectric phases.
    
  • Kinetic Isotope Effect (KIE) Analysis: Determining the role of ammonium rotation and proton transfer in the phase transition mechanism.

  • NMR Standards: Quantitative internal standards for metabolic tracking of amine-containing pharmaceuticals.

This guide details a self-validating synthesis pathway designed to maximize isotopic enrichment (>99 atom% D) while minimizing scrambling (H/D exchange) during the reaction.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis targets the d14-carbon skeleton : two isopropyl groups where all methyl (


) and methine (

) positions are deuterated. The nitrogen protons (

) are typically left as

H unless d16 is specified, as they exchange rapidly with atmospheric moisture.

The Core Challenge: Standard reductive amination uses hydride reducing agents (


). Using Acetone-d6 with a standard hydride source yields Diisopropylamine-d12  (methines remain 

). Solution: To achieve d14 , the reducing agent must be a deuteride source (

or

gas).
Pathway Visualization

G Acetone Acetone-d6 (CD3-CO-CD3) Imine Intermediate Imine (In Situ) Acetone->Imine Condensation Ammonia Ammonium Source (ND4Cl or NH4Cl) Ammonia->Imine FreeBase Diisopropylamine-d14 (Free Base) Imine->FreeBase Reductive Deuteration (C=N -> CD-NH) Reductant Deuteride Source (NaBD4 or D2/Cat) Reductant->FreeBase FinalProduct Diisopropylammonium-d14 Chloride FreeBase->FinalProduct Salt Formation (Ether/HCl) HCl HCl (anhydrous)

Figure 1: Retrosynthetic logic flow ensuring full deuteration of the alkyl backbone.

Part 3: Detailed Experimental Protocol

Safety Warning: Deuterated solvents and reagents are expensive and hygroscopic. All glassware must be flame-dried and purged with Argon/Nitrogen. Work in a fume hood.

Phase 1: Reductive Amination (The "One-Pot" Approach)

We utilize a modified Borch reduction adapted for deuterated reagents. This method is preferred over catalytic hydrogenation in a standard lab setting due to higher specificity and lower equipment requirements.

Reagents:

  • Acetone-d6 (≥99.8 atom% D) - Substrate[1]

  • Ammonium Chloride-d4 (or anhydrous

    
    ) - Nitrogen Source
    
  • Sodium Borodeuteride (

    
    )  (≥98 atom% D) - Critical Deuteride Source
    
  • Methanol-d4 (

    
    )  - Solvent (Essential to prevent H/D exchange at the 
    
    
    
    -carbon of acetone via enolization).
  • Molecular Sieves (3Å) - Water Scavenger

Step-by-Step Workflow:

  • Solvent Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 50 mL of Methanol-d4 . Add 5g of activated 3Å molecular sieves to ensure absolute dryness.

  • Nitrogen Source Introduction: Add Ammonium Chloride-d4 (1.0 equiv, e.g., 2.7 g). Stir under Argon until partially suspended.

    • Note: Using

      
       prevents dilution of the solvent's isotopic purity, though 
      
      
      
      can be used if slight N-H exchange is acceptable (the C-D bonds are stable).
  • Precursor Addition: Add Acetone-d6 (2.5 equiv, excess required to drive dialkylation).

    • Stoichiometry Note: The reaction proceeds via the mono-isopropylamine. Excess acetone ensures the second alkylation occurs.

  • Imine Formation (Equilibrium Shift): Stir at room temperature for 1-2 hours. The molecular sieves absorb the

    
     byproduct, pushing the equilibrium toward the imine (
    
    
    
    ).
  • Reductive Deuteration: Cool the mixture to 0°C. Add Sodium Borodeuteride (

    
    )  (1.5 equiv) portion-wise over 30 minutes.
    
    • Mechanism:[2][3][4][5] The borodeuteride delivers a

      
       ion to the imine carbon (
      
      
      
      ), creating the methine
      
      
      bond.
    • Reaction:

      
      
      
  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by GC-MS or NMR (aliquot in

    
    ).
    
Phase 2: Isolation & Salt Formation
  • Quenching: Carefully quench excess borodeuteride with

    
     (or dilute HCl if N-H deuteration is not critical). Adjust pH to < 2 to protonate the amine.
    
  • Extraction (Free Base Liberation):

    • Rotary evaporate the methanol.

    • Basify the residue with NaOH (aq) to pH > 12. The Diisopropylamine-d14 (free base) will separate as an oil.

    • Extract with diethyl ether (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Salt Precipitation (Crystallization):

    • Cool the ether solution to 0°C.

    • Bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise.

    • Diisopropylammonium-d14 chloride will precipitate as a white crystalline solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Ether to remove any mono-alkylated impurities.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure the "d14" designation is accurate, specific endpoints must be verified.

MetricMethodAcceptance CriteriaScientific Rationale
Isotopic Purity 1H-NMR (in

)
Silent Spectrum (except residual HDO)If fully deuterated, no C-H signals should appear. Standard DIPA shows a septet (3.4 ppm) and doublet (1.3 ppm). These must be absent.
Structure Conf. 13C-NMR Septet at ~45 ppm (C-D coupling)The methine carbon splits into a septet (

Hz) due to coupling with the attached Deuterium (Spin 1).
Mass Spec GC-MS / ESI M+ ion at 116 m/z (Free base)Standard DIPA MW = 101. d14 adds 14 mass units

115. Protonated ion

= 116.
Crystallinity PXRD Matches P21/m or P212121 phaseConfirms the salt lattice structure matches the ferroelectric phase requirements.

Visualizing the NMR Validation:

NMR Standard Standard DIPA (1H NMR) 3.4 ppm (Septet, 2H) 1.3 ppm (Doublet, 12H) Deuterated DIPA-d14 (1H NMR) NO SIGNALS (Silent Baseline) Standard->Deuterated  Successful Synthesis  

Figure 2: The "Silent Spectrum" test is the definitive confirmation of d14 synthesis.

References

  • Ferroelectric Properties of DIPA-Cl: Fu, D. W., et al. "Diisopropylammonium Chloride: A Ferroelectric Organic Salt with a High Phase Transition Temperature."[6] Science, vol. 339, no. 6118, 2013, pp. 425-428.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[7]

  • Deuterium Labeling Techniques: Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, vol. 46, no. 41, 2007, pp. 7744-7765.

  • Crystal Structure Validation: Prince, P., et al. "Diisopropylammonium Chloride."[8][9] Acta Crystallographica Section C, vol. 46, no. 2, 1990, pp. 336-338.[8][9]

Sources

Exploratory

Technical Guide: Isotopic Enrichment &amp; Synthesis of Di-iso-propyl-d14-amine HCl

Executive Summary Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9) represents a critical reagent in the "Deuterium Switch" strategy for drug development and quantitative mass spectrometry. Unlike simple deuterated solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9) represents a critical reagent in the "Deuterium Switch" strategy for drug development and quantitative mass spectrometry. Unlike simple deuterated solvents, the utility of this molecule relies heavily on the isotopologue purity of its alkyl chains.

This guide details the technical requirements for achieving and verifying isotopic enrichment in Di-iso-propyl-d14-amine HCl. It addresses the non-linear relationship between atom-% enrichment and molecular isotopologue abundance—a frequent point of failure in metabolic stability studies and LC-MS/MS internal standard development.

Part 1: Molecular Architecture & Isotopic Specifications

Structural Definition

The "d14" designation refers to the complete deuteration of the carbon scaffold. The amine proton (N-H) is exchangeable and typically equilibrates with the solvent system; therefore, the critical quality attribute (CQA) is the deuteration of the two isopropyl groups.

  • Chemical Formula:

    
     (Note: The salt proton is exchangeable)
    
  • Target Deuterium Sites: 14 (2 x Isopropyl groups:

    
    )
    
  • Molecular Weight (Free Base d14): ~115.28 g/mol (vs. 101.19 g/mol for d0)

  • Mass Shift: +14 Da

The Enrichment Paradox: Atom % vs. Isotopologue %

A common misconception in sourcing deuterated reagents is equating Atom % D with Molecular Purity . For a molecule with 14 sites, statistical probability (Binomial Distribution) dictates that even high atom-% enrichment results in a mixture of isotopologues (


).

Mathematical Reality: If


 is the probability of Deuterium at a single site (Atom %):


Atom % D (per site)Probability of Intact d14 SpeciesMajor Impurities (d13, d12...)
98.0% 75.36% ~24.6%
99.0% 86.87% ~13.1%
99.5% 93.22% ~6.8%
99.8% 97.23% ~2.7%

Directive: For use as a mass spectrometry internal standard (IS) or metabolic probe, ≥99.5 Atom % D is the recommended specification to minimize the "isotopic envelope" spread.

Part 2: Critical Applications & Requirements

Mass Spectrometry (LC-MS/MS) Internal Standards

When used as an Internal Standard (IS), the primary requirement is the elimination of Isotopic Crosstalk (Signal overlap between the analyte and the IS).

  • The "M+14" Advantage: A +14 Da shift is massive, placing the IS signal far beyond the natural isotopic envelope of the analyte (usually M+1, M+2).

  • Requirement: The

    
     contribution in the 
    
    
    
    standard must be effectively zero. However, significant
    
    
    isotopologues can broaden the peak and potentially interfere if the analyte has complex matrix adducts.
Metabolic Stability (Deuterium Switch)

Diisopropylamine moieties are often metabolic "soft spots," susceptible to N-dealkylation via CYP450-mediated oxidation at the


-carbon (methine).
  • Mechanism: CYP450 abstracts a hydrogen from the

    
    -carbon (
    
    
    
    ).
  • Kinetic Isotope Effect (KIE): The

    
     bond is stronger (lower zero-point energy) than 
    
    
    
    .[1] Replacing H with D at the metabolic site can increase the activation energy, significantly slowing metabolism (
    
    
    can range from 2 to >7).
  • Requirement: Incomplete enrichment at the

    
    -position (methine) compromises the KIE measurement. If the 
    
    
    
    -carbon is only 90% deuterated, 10% of the drug metabolizes at the "fast" rate, skewing pharmacokinetic data.

Part 3: Synthesis & Quality Control Workflow

Synthesis Protocol: Reductive Amination

The most robust route to high-enrichment Di-iso-propyl-d14-amine is the reductive amination of Acetone-d6 using a deuterated reducing agent to ensure the methine position is also deuterated.

Reaction Scheme:



Step-by-Step Methodology:

  • Precursor Selection: Use Acetone-d6 (≥99.8% D) and Ammonium Chloride-d4 (≥98% D).

  • Imine Formation: Combine Acetone-d6 and Ammonium salt in a sealed pressure vessel (to prevent acetone loss). Add molecular sieves to remove water and drive equilibrium.

  • Reduction (Critical Step):

    • Option A (Catalytic): Hydrogenation using Deuterium Gas (

      
      ) over Pd/C or Pt/C. This ensures the added "H" is actually "D".
      
    • Option B (Hydride): Use Sodium Borodeuteride (

      
      ) in 
      
      
      
      .
    • Note: Using standard

      
       or 
      
      
      
      will result in a proton at the
      
      
      -position, yielding d12 (isopropyl-d6) instead of d14 .
  • Salt Formation: Isolate the free base and treat with anhydrous HCl in ether/dioxane to precipitate the stable HCl salt.

Visualization: Synthesis & QC Logic

G RawMat Raw Materials Acetone-d6 (99.8%) Ammonium-d4 Imine Intermediate Imine Species RawMat->Imine Condensation Reduction Reduction Step (Must use D2 or NaBD4) Imine->Reduction + D Source Product Crude Amine-d14 Reduction->Product C-D Bond Formation QC_MS QC: HR-MS (Isotopologue Envelope) Reduction->QC_MS Risk: H-incorporation yields d12/d13 Purification Salt Formation (HCl in Dioxane) Product->Purification Final Di-iso-propyl-d14-amine HCl (Target >99% Isotopologue) Purification->Final QC_NMR QC: H-NMR (Check Residual Protium) Final->QC_NMR Final->QC_MS

Figure 1: Critical Synthesis Pathway focusing on the prevention of H-incorporation at the reduction step.

Part 4: Handling & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric

    
     does not degrade the C-D bonds but introduces weighing errors and potential H/D exchange on the nitrogen.
    
  • Exchangeable Protons: When dissolving for NMR, use a protic solvent (like

    
     or 
    
    
    
    ) if you wish to observe the salt protons, or an aprotic solvent (
    
    
    ) to see the distinct ammonium protons.
    • Warning: In protic solvents (

      
      , MeOH), the 
      
      
      
      site exchanges instantly. This is normal and does not indicate degradation of the d14 alkyl chain.
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake.

References

  • Santa Cruz Biotechnology. N,N-Diisopropylamine-d14, Hydrochloride (CAS 1219803-88-9).[2][3][4] Retrieved from

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[1][5] Methods in Enzymology. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. (Binomial Distribution Logic).[6] Retrieved from

  • Sigma-Aldrich. Mass Distribution Calculation for Isotopically Enriched Macromolecules. Retrieved from

Sources

Foundational

Deuterated Diisopropylamine HCl (d14): Technical Handling and Application Guide

[1] Executive Summary: The Deuterium Advantage[1] Di-iso-propyl-d14-amine Hydrochloride (DIPA-d14 HCl) is the fully deuterated isotopologue of the secondary amine diisopropylamine.[1] In modern drug discovery and organic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Deuterium Advantage[1]

Di-iso-propyl-d14-amine Hydrochloride (DIPA-d14 HCl) is the fully deuterated isotopologue of the secondary amine diisopropylamine.[1] In modern drug discovery and organic synthesis, this compound serves a dual critical function: it acts as a metabolic probe to modulate pharmacokinetics via the Kinetic Isotope Effect (KIE), and as a traceable reagent (e.g., precursor to LDA-d14) for mechanistic elucidation.[1]

This guide moves beyond standard safety data sheets (SDS) to provide a researcher-focused protocol for the safe handling, storage, and experimental application of DIPA-d14 HCl.

Chemical Identity & Technical Specifications

To ensure experimental reproducibility, the distinction between the free base and the hydrochloride salt is paramount.[1] The salt form offers superior stability and ease of handling but requires specific activation steps for use in lithiation reactions.[1]

Comparative Specification Table
PropertyUnlabeled DIPA HClDi-iso-propyl-d14-amine HCl
CAS Number 819-79-41219803-88-9 (Salt) / 70237-41-1 (Free Base)
Formula C₆H₁₅N[1] · HClC₆H₂D₁₄N · HCl
Molecular Weight 137.65 g/mol 151.74 g/mol
Isotopic Enrichment Natural Abundance≥ 98 atom % D
Physical State White crystalline solidWhite crystalline solid
Hygroscopicity ModerateHigh (Critical for Isotopic Purity)
Melting Point 211–213 °C211–213 °C (approx)

Critical Note on CAS: CAS 1219803-88-9 is the specific identifier for the d14-hydrochloride salt.[1] Ensure your procurement documentation matches this to avoid receiving the volatile liquid free base (CAS 70237-41-1).[1]

Safety & Handling Protocols (Expanded SDS)

While chemically similar to its non-deuterated parent, the high cost and isotopic sensitivity of DIPA-d14 HCl dictate a more rigorous safety and handling protocol.[1]

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2]

The "Dry Chain" Storage Protocol

Unlike standard reagents, DIPA-d14 HCl is susceptible to H/D Exchange .[1] Exposure to atmospheric moisture (


) can lead to the exchange of the labile N-D deuteron for a proton, degrading isotopic purity.[1]
  • Primary Storage: Store in a desiccator under an argon atmosphere at room temperature.

  • Handling Environment: Weighing should ideally occur in a glovebox or a dedicated glove bag flushed with dry nitrogen.[1]

  • Container: Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation.[1]

Personal Protective Equipment (PPE) Matrix
HazardRecommended PPERationale
Corrosive Dust N95/P100 Respirator or Fume HoodInhalation of amine salt dust causes severe respiratory tract irritation.[1]
Dermal Contact Nitrile Gloves (Double gloving recommended)Prevents chemical burns; double gloving allows shedding outer layer if contaminated.[1]
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for corrosive powders.[1]

Application: The Kinetic Isotope Effect (KIE)[1][4][5][6][7][8]

The primary utility of DIPA-d14 lies in the Deuterium Switch strategy.[1] By replacing hydrogen with deuterium at metabolic "hotspots" (specifically the isopropyl methine and methyl positions), researchers can slow down CYP450-mediated oxidative dealkylation.[1]

Mechanism of Action

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.[1] Breaking a C-D bond in the rate-determining step (RDS) of a metabolic reaction requires significantly more activation energy.[1]

  • Primary KIE (

    
    ):  Typically ranges from 2–7.[1] If C-H bond cleavage is the RDS, deuteration significantly extends the drug's half-life (
    
    
    
    ).[1]
Visualization: The Deuterium Switch Workflow

DeuteriumSwitch cluster_pathways Metabolic Fate Substrate Drug Candidate (Labile Isopropyl Group) Metabolism CYP450 Oxidation (Microsomal Incubation) Substrate->Metabolism Incubation RapidClearance Rapid Clearance (H-Form) Metabolism->RapidClearance C-H Bond (Weak) ExtendedHalfLife Extended t1/2 (D-Form / KIE) Metabolism->ExtendedHalfLife C-D Bond (Strong)

Figure 1: The "Deuterium Switch" logic. Deuteration strengthens the C-D bond, impeding CYP450 oxidation and extending metabolic stability.[1]

Experimental Protocol: Synthesis of LDA-d14

A critical application of DIPA-d14 HCl is the in-situ generation of Lithium Diisopropylamide-d14 (LDA-d14) .[1] This non-nucleophilic base is essential for generating enolates where the source of the proton (or deuteron) transfer must be unambiguously traced.[1]

Challenge

Using the HCl salt directly with n-Butyllithium (n-BuLi) requires 2 equivalents of n-BuLi (one to neutralize HCl, one to deprotonate the amine).[1] This produces Lithium Chloride (LiCl) as a byproduct, which can alter the aggregation state and reactivity of LDA.[1]

Recommended Workflow: Free Base Isolation Method

To generate salt-free LDA-d14, we first liberate the free amine.[1]

Step 1: Liberation of Free Amine (DIPA-d14)

  • Dissolve 1.0 g (6.6 mmol) DIPA-d14 HCl in 10 mL

    
     (to prevent back-exchange).
    
  • Add excess NaOD (40% in

    
    ) until pH > 12.[1]
    
  • Extract with anhydrous diethyl ether (3 x 10 mL).

  • Dry organic layer over anhydrous

    
     (oven-dried).
    
  • Concentrate carefully (DIPA bp ~84°C) or use the ether solution directly if concentration is determined.

Step 2: Formation of LDA-d14

  • Setup: Flame-dried Schlenk flask under Argon.

  • Solvent: Add anhydrous THF (5 mL).

  • Addition: Add DIPA-d14 (free base) solution. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise addition of n-BuLi (1.6 M in hexanes, 1.05 eq).

  • Activation: Stir at 0°C for 15 minutes to ensure complete deprotonation.

  • Usage: Use immediately at -78°C.

Visualization: LDA-d14 Synthesis Decision Tree

LDASynthesis Start Start: DIPA-d14 HCl Decision Is LiCl interference acceptable? Start->Decision RouteA Direct Route: Add 2.0 eq n-BuLi Decision->RouteA Yes (Rapid) RouteB Purification Route: 1. NaOH/D2O Wash 2. Extract Free Base Decision->RouteB No (High Purity) ResultA LDA-d14 + LiCl (Aggregates altered) RouteA->ResultA StepB2 Add 1.0 eq n-BuLi (-78°C) RouteB->StepB2 ResultB Salt-Free LDA-d14 (Standard Reactivity) StepB2->ResultB

Figure 2: Decision matrix for synthesizing LDA-d14 from the hydrochloride salt.

Analytical Validation

Verifying the isotopic purity of DIPA-d14 HCl is crucial before committing it to expensive API synthesis.[1]

  • ¹H-NMR (Proton NMR):

    • Expectation: The spectrum should be effectively "silent" in the alkyl region (1.0–3.5 ppm) where the isopropyl methyl and methine protons usually appear.[1]

    • Residual Signal: Any signal in this region indicates incomplete deuteration or H/D exchange.[1]

    • Solvent: Use

      
       or 
      
      
      
      (neutralized).[1]
  • Mass Spectrometry (LC-MS):

    • Method: Direct infusion ESI(+).[1]

    • Target: Look for the [M+H]+ peak.

    • Calculation:

      • Unlabeled DIPA: MW 101.19 → [M+H]+ = 102.19[1]

      • DIPA-d14: MW 115.28 → [M+H]+ = 116.28[1]

    • Purity Check: Ensure the M-1 (d13) and M-2 (d12) peaks are < 2% relative abundance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1219803-88-9, Diisopropylamine-d14 hydrochloride. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] [Link]

Sources

Exploratory

Precision in Quantitation: The Strategic Implementation of Deuterated Internal Standards in Bioanalysis

Executive Summary: The Physics of Precision In the high-stakes environment of drug development, data integrity is non-negotiable. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of Precision

In the high-stakes environment of drug development, data integrity is non-negotiable. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, yet it suffers from a critical vulnerability: matrix effects . Co-eluting phospholipids, salts, and endogenous proteins can suppress or enhance ionization efficiency, rendering absolute peak areas unreliable.

The Stable Isotope Labeled Internal Standard (SIL-IS) is the only mechanism capable of correcting these fluctuations in real-time. While Carbon-13 (


) and Nitrogen-15 (

) offer perfect co-elution, Deuterium (

or D)
remains the workhorse of the industry due to synthetic accessibility and cost-efficiency.[1] However, deuterium is not merely a "heavy hydrogen"; it introduces unique physicochemical changes—specifically the Deuterium Isotope Effect —that can compromise an assay if not managed with rigorous scientific oversight.

This guide moves beyond basic definitions to explore the mechanistic causality of deuterium labeling, the risks of H/D exchange, and the protocols required to validate these standards according to modern regulatory expectations.

Mechanistic Role in LC-MS/MS

To understand the necessity of a SIL-IS, one must understand the ionization environment. In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets.

If a patient sample contains high levels of phospholipids (matrix), these lipids occupy the droplet surface, preventing the drug molecule from ionizing. This is Ionization Suppression .

  • Without IS: The instrument reports a lower signal, falsely indicating lower drug concentration.

  • With SIL-IS: The deuterated standard, being chemically nearly identical, experiences the exact same suppression at the exact same moment. The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram 1: The LC-MS/MS Quantitation Workflow

The following diagram illustrates the critical path where the IS corrects for extraction efficiency and ionization variability.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Sample Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (Critical Step) Sample->Spike Equilibrate Equilibration (Matrix Integration) Spike->Equilibrate Ensures IS binds like Analyte Extract Extraction (PPT/LLE/SPE) Equilibrate->Extract Chrom Reverse Phase LC (Separation) Extract->Chrom Elution Elution Zone Chrom->Elution ESI ESI Source (Ionization) Elution->ESI Co-eluting Matrix Interference MS1 Q1 Filter (Parent Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (Product Ion) CID->MS2

Caption: The SIL-IS must be added as early as possible (Spiking) to track the analyte through extraction recovery and ionization suppression events.

The Deuterium Isotope Effect: A Chromatographic Challenge

While


 labeled compounds are chromatographically indistinguishable from the analyte, Deuterium introduces a phenomenon known as the Chromatographic Isotope Effect .
The Physics

The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.[2] This results in a smaller molar volume and slightly lower lipophilicity (hydrophobicity).

  • Consequence: In Reverse Phase Chromatography (RPLC), deuterated isotopologues often elute earlier than the unlabeled analyte.[1][2]

  • The Risk: If the retention time shift (

    
    ) is significant, the IS may elute before the matrix suppression zone, while the analyte elutes during it. The IS then fails to correct for the matrix effect, leading to quantitative bias.
    

Mitigation Strategy:

  • Minimize D Count: Use the minimum number of deuteriums required to shift the mass (usually +3 to +6 Da). Avoid per-deuterated molecules (e.g., d10, d15) unless necessary.

  • Label Placement: Place deuterium atoms on aliphatic chains rather than aromatic rings or near polar functional groups to minimize interaction changes with the stationary phase.

  • UHPLC: Use Ultra-High Performance Liquid Chromatography. Sharper peaks mean even a small separation is less likely to result in different matrix environments.

Chemical Stability: The H/D Exchange Trap

A common failure mode in method development is the "disappearing" Internal Standard. This is often due to Proton/Deuterium (H/D) Exchange .

The Mechanism

Deuterium atoms placed on heteroatoms (Oxygen, Nitrogen, Sulfur) are "labile."[3] In the presence of protic solvents (water, methanol) and varying pH, these deuteriums will rapidly exchange with Hydrogen from the solvent.[3]


Result:  The IS mass shifts back to the analyte mass (

), causing:
  • Loss of IS signal.[3]

  • False increase in Analyte signal (Interference).

Strategic Design Table: Where to Label
PositionStabilitySuitabilityNotes
-OH, -NH, -SH Unstable DO NOT USE Rapid exchange in solution.
Alpha-Carbon to Carbonyl Risk Caution Can exchange via keto-enol tautomerism at high/low pH.
Aromatic Ring Stable High Excellent stability, but harder to synthesize.
Aliphatic Chain Stable High Best balance of stability and cost.

Strategic Selection & Cross-Talk Analysis

Selecting the right IS involves calculating the mass difference to avoid Isotopic Cross-Talk .

The "M+n" Rule

Natural carbon contains ~1.1%


. Therefore, an analyte with mass 

will have natural isotopes at

,

, etc.
  • Scenario A: You use a d1-IS (

    
    ). The natural 
    
    
    
    isotope of the analyte will contribute signal to the IS channel. This varies with analyte concentration, destroying the linearity of the calibration curve.
  • Scenario B: You use a d0-Impurity in the IS. If the IS is only 98% pure, the 2% unlabeled drug contributes to the Analyte channel. This artificially raises the Lower Limit of Quantitation (LLOQ).

Golden Rule: Select an IS with a mass shift of at least M+3 (preferably M+4 or M+5) to clear the natural isotopic envelope of the analyte.

Diagram 2: Internal Standard Selection Decision Tree

IS_Selection Start Select Internal Standard Is13C Is 13C/15N Analog Available? Start->Is13C Use13C USE 13C/15N (Gold Standard) Is13C->Use13C Yes IsDeuterated Is Deuterated Analog Available? Is13C->IsDeuterated No (Too Expensive) CheckLabel Check Label Position IsDeuterated->CheckLabel Yes Custom Commission Custom Synthesis or Use Analog IsDeuterated->Custom No Labile On Heteroatom (OH/NH)? CheckLabel->Labile Stable On Carbon Skeleton? Labile->Stable No Reject REJECT (High Exchange Risk) Labile->Reject Yes MassShift Mass Shift >= +3 Da? Stable->MassShift Yes UseD USE Deuterated IS (Validate Retention Time) MassShift->UseD Yes MassShift->Custom No (Cross-talk Risk)

Caption: Logic flow for selecting an IS. Priority is given to stability and mass resolution over cost.

Experimental Protocol: Validation of IS Response

Per the FDA Bioanalytical Method Validation Guidance (2018) and the 2019 Q&A on IS Response , the IS response must be monitored for trends.

Protocol: IS Interference & Cross-Talk Check

Objective: Quantify the contribution of Analyte to IS channel and IS to Analyte channel.

Step 1: Preparation

  • Prepare a "Upper Limit of Quantification" (ULOQ) sample of the Analyte without IS.

  • Prepare a "Blank" matrix sample spiked only with IS at the working concentration.

  • Prepare a Double Blank (Matrix only, no Analyte, no IS).

Step 2: LC-MS/MS Acquisition

  • Inject Double Blank (Check for system contamination).

  • Inject ULOQ sample (Monitor IS channel).

  • Inject IS-only sample (Monitor Analyte channel).

Step 3: Calculation & Criteria

  • Analyte -> IS Contribution: The signal in the IS channel of the ULOQ sample must be < 5% of the average IS response in calibrators.

  • IS -> Analyte Contribution: The signal in the Analyte channel of the IS-only sample must be < 20% of the LLOQ response.

Protocol: Retention Time Stability
  • Inject a mixture of Analyte and IS.

  • Measure

    
     (Analyte) and 
    
    
    
    (IS).
  • Calculate

    
    .[2]
    
  • Acceptance: If

    
     min, verify that the matrix factor (MF) is consistent between the two time points by performing a post-column infusion experiment.
    

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • US Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Gu, H., et al. (2014). Assessment of isotopic interference between analyte and internal standard in quantitative LC-MS/MS bioanalysis. Bioanalysis. [Link]

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS development strategies for quantitative bioanalysis. Current Drug Metabolism. [Link]

Sources

Foundational

Technical Guide: Precision Deuteration Strategies Using Di-iso-propyl-d14-amine HCl

Executive Summary Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9) is the stable hydrochloride salt of fully deuterated diisopropylamine. In preliminary pharmaceutical research, it serves as the critical precursor for gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9) is the stable hydrochloride salt of fully deuterated diisopropylamine. In preliminary pharmaceutical research, it serves as the critical precursor for generating Lithium Diisopropylamide-d14 (LDA-d14) .

While standard LDA is ubiquitous in organic synthesis, its use in the preparation of deuterated Active Pharmaceutical Ingredients (APIs) introduces a significant source of isotopic contamination. This guide details the technical application of Di-iso-propyl-d14-amine HCl to eliminate "proton leakage" during enolate generation, thereby maximizing isotopic incorporation in "Deuterium Switch" drug candidates.

Part 1: Chemical Profile & Strategic Utility

The Deuterium Switch Context

In hit-to-lead optimization, researchers replace metabolic "soft spots" (labile C-H bonds) with C-D bonds to retard metabolism via the Kinetic Isotope Effect (KIE). High isotopic purity (>99% D) is non-negotiable for these studies to accurately assess metabolic stability and avoid regulatory hurdles.

The "Proton Leakage" Problem

When standard LDA (non-deuterated) is used to generate an enolate for subsequent deuteration (e.g., quenching with D2O), the byproduct is standard diisopropylamine (


).
  • The Risk: The amine byproduct is not inert. It exists in equilibrium with the enolate.

  • The Mechanism: The

    
     can donate its proton back to the enolate before the D2O quench, regenerating the non-deuterated starting material.
    
  • The Solution: Using LDA-d14 generates diisopropylamine-d15 (

    
    ) as the byproduct. Even if equilibrium occurs, the amine donates a Deuterium atom, preserving the isotopic integrity of the intermediate.
    
Technical Specifications
PropertyValueNotes
Compound Name Di-iso-propyl-d14-amine HClSalt form for stability
Free Base CAS 70237-41-1Generated in situ
Salt CAS 1219803-88-9Storage form
Molecular Weight 151.74 g/mol vs. 137.65 g/mol (H-analog)
Isotopic Enrichment ≥ 98 atom % DCritical for MS standards
Appearance White crystalline solidHygroscopic

Part 2: Activation Protocol (HCl to LDA-d14)

Objective: Convert the stable HCl salt into the reactive lithium amide base (LDA-d14) under anhydrous conditions.

Reagents & Equipment
  • Substrate: Di-iso-propyl-d14-amine HCl (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.05 equiv)

    • Note: 1 equiv removes HCl; 1 equiv lithiates the amine.

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Apparatus: Flame-dried Schlenk flask, N2/Ar atmosphere, -78°C bath.

Step-by-Step Methodology
  • Suspension: In a flame-dried flask under Argon, suspend Di-iso-propyl-d14-amine HCl (1.0 g, 6.6 mmol) in anhydrous THF (15 mL). The salt will not fully dissolve initially.

  • Cryogenic Cooling: Cool the suspension to -78°C (dry ice/acetone).

  • First Lithiation (Free Basing): Dropwise add n-BuLi (1.05 equiv).

    • Observation: The suspension may clear slightly as the free amine is liberated.

    • Reaction:

      
      .
      
  • Second Lithiation (Activation): After 15 minutes, add the remaining n-BuLi (1.0 equiv) dropwise.

    • Critical: Maintain temperature below -20°C to prevent THF degradation by the strong base.

  • Equilibration: Warm the solution to 0°C for 15 minutes to ensure complete formation of LDA-d14.

    • Result: A pale yellow, homogeneous solution of LDA-d14 ready for use.

Part 3: Application - Isotopic Integrity in Enolate Chemistry

This workflow demonstrates the synthesis of a deuterated ketone (e.g., a deuterated analog of a drug metabolite) where standard bases fail to achieve >95% D-incorporation.

The "No-Scramble" Workflow

DeuterationWorkflow cluster_prevention Isotopic Scrambling Prevention Salt Di-iso-propyl-d14-amine HCl LDA LDA-d14 (Active Base) Salt->LDA 2.05 eq n-BuLi THF, -78°C Enolate Enolate Intermediate (+ Diisopropylamine-d15) LDA->Enolate Deprotonation Substrate Target Drug (Protiated) Substrate->Enolate Product Deuterated Drug (>99% D) Enolate->Product Quench with D2O or CD3I Mechanism If Equilibrium Occurs: Enolate + Amine-d15 <-> Ketone-D + Amide (Only D is transferred) Enolate->Mechanism

Figure 1: The workflow for generating high-purity deuterated APIs. The use of LDA-d14 ensures that any reversible proton transfer involves deuterium, preventing re-protiation of the substrate.

Experimental Execution
  • Substrate Addition: Cool the generated LDA-d14 solution to -78°C.

  • Enolization: Add the substrate (ketone/ester) dropwise. Stir for 30-60 minutes.

    • Insight: During this phase, the byproduct is Diisopropylamine-d15.

  • Quench: Add

    
     (excess) or a deuterated electrophile (
    
    
    
    ).
  • Workup: Standard aqueous workup. The amine byproduct washes away.

Part 4: Analytical Validation & Quality Control

Trustworthiness in deuterated synthesis requires rigorous validation of isotopic enrichment.

NMR Analysis (1H vs 2H)
  • 1H NMR (Proton): The most immediate validation is the absence of signals.

    • Standard Diisopropylamine signals:

      
       2.8 (septet), 1.0 (doublet).
      
    • Pass Criteria: No signals in these regions for the reagent blank.

  • 13C NMR: Observe the

    
    -carbon septet (due to C-D coupling) and 
    
    
    
    -carbon septet/multiad.
    • Shift: Isotope shift typically

      
       to 
      
      
      
      ppm per D.
Mass Spectrometry (HRMS)

Calculate the theoretical mass shift.

  • M+0 (Protiated): Monitor for parent ion.

  • M+14 (Deuterated Reagent): Confirm the purity of the amine source.

  • M+n (Product): For the final drug, calculate the %D incorporation using the ratio of isotopologue intensities.

Part 5: References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1] Drug News & Perspectives, 23(6), 398-404.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

  • Wade, J. J., et al. (1987). Deuterium isotope effects on acid-base equilibrium. Journal of the American Chemical Society. (Foundational text on isotopic scrambling in enolates).

  • LGC Standards. (n.d.). N,N-Diisopropylamine-d14 HCl Product Data.

  • Atzrodt, J., Der Dauw, V., Fey, T., & Hener, U. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Di-iso-propyl-d14-amine HCl in Quantitative Mass Spectrometry

Introduction: The Imperative for Precision in Quantitative Analysis In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantification of molecules from complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technology for this purpose, offering exceptional sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise the reliability of quantitative data.[2] The use of stable isotope-labeled (SIL) internal standards is a widely accepted strategy to mitigate these variabilities and ensure the integrity of analytical results.[3][4][5]

This application note provides a comprehensive guide to the use of Di-iso-propyl-d14-amine HCl as a deuterated internal standard in mass spectrometry. Di-iso-propyl-d14-amine HCl, a deuterated analog of diisopropylamine, serves as an ideal internal standard for the quantification of analytes containing a diisopropylamine moiety or for compounds with similar physicochemical properties. Its near-identical chemical behavior to the corresponding non-deuterated analyte, coupled with its distinct mass, allows for effective normalization of analytical variability, thereby enhancing the accuracy and precision of quantification.[3][6]

Physicochemical Properties of Di-iso-propyl-d14-amine HCl

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation in a quantitative assay.

PropertyValueSource
Chemical Formula C₆D₁₄H₂ClN[5][7]
Molecular Weight 151.74 g/mol [5][7]
Appearance Colourless Oil (free base)
Boiling Point 86-88 °C (free base)
Solubility Soluble in Methanol (Slightly)
Storage Store at 2-8°C, protect from moisture[5]

Core Principles of a Self-Validating System: The Role of a Deuterated Internal Standard

The fundamental principle behind the use of a SIL internal standard is that it behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[3] By adding a known concentration of Di-iso-propyl-d14-amine HCl to all samples, calibrators, and quality controls at the earliest stage of sample preparation, any loss of analyte during extraction, or any suppression or enhancement of the MS signal due to matrix effects, will be mirrored by the internal standard.[6] The final quantification is then based on the ratio of the analyte peak area to the internal standard peak area, effectively canceling out these sources of error.[2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Di-iso-propyl-d14-amine HCl Sample->Spike Extraction Analyte & IS Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Figure 1: General workflow for quantitative analysis using a deuterated internal standard.

Protocol for the Use of Di-iso-propyl-d14-amine HCl as an Internal Standard

This protocol provides a general framework for the use of Di-iso-propyl-d14-amine HCl as an internal standard. It is essential to note that this protocol should be adapted and validated for the specific analyte and matrix of interest.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Di-iso-propyl-d14-amine HCl and dissolve it in a minimal amount of methanol. Dilute to the final volume with methanol in a class A volumetric flask.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). The concentration of the working solution should be optimized based on the expected concentration range of the analyte in the samples.

Sample Preparation (Example: Plasma)
  • Thaw: Thaw plasma samples, calibrators, and quality controls at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Spiking: Add a small, precise volume (e.g., 10 µL) of the Internal Standard Working Solution to each tube. Vortex briefly. This step should be performed at the very beginning of the sample preparation process to ensure that the internal standard experiences the same extraction and processing conditions as the analyte.[6]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific analyte.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over a few minutes is a typical starting point. The gradient should be optimized to achieve good separation of the analyte from matrix components and ensure co-elution with the internal standard.[3]

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines.

    • Multiple Reaction Monitoring (MRM): The MRM transitions for the analyte and Di-iso-propyl-d14-amine HCl must be determined by infusing a standard solution of each compound into the mass spectrometer.

      • Hypothetical Analyte (Diisopropylamine-containing drug): Q1: [M+H]⁺ → Q3: Product Ion

      • Di-iso-propyl-d14-amine HCl: Q1: [M-Cl]⁺ (116.2 m/z) → Q3: Product Ion (e.g., fragment from loss of a deuterated propyl group). The exact masses and fragments will need to be determined experimentally.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve the best signal intensity for both the analyte and the internal standard.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MobilePhase Mobile Phase Gradient Column C18 Column MobilePhase->Column Separation Analyte & IS Co-elution Column->Separation ESI ESI Source (+) Separation->ESI Eluent Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector

Figure 2: Conceptual diagram of the LC-MS/MS process.
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Development and Validation: A Critical Perspective

The protocol provided above is a starting point. For any new analyte, a rigorous method development and validation process is essential to ensure the reliability of the results.

  • Selection of MRM Transitions: Choose precursor and product ions that are specific and provide high signal intensity.

  • Chromatographic Optimization: The primary goal is to achieve baseline separation of the analyte from any interfering matrix components. Crucially, the deuterated internal standard should co-elute with the analyte. While SIL internal standards are designed to have identical retention times, small differences can sometimes be observed.[7] It is important to verify co-elution to ensure that both the analyte and the internal standard experience the same matrix effects at the same time.

  • Matrix Effect Evaluation: Assess the impact of the biological matrix on the ionization of the analyte and internal standard. This can be done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. The internal standard should effectively compensate for any observed matrix effects.[7]

  • Validation Parameters: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample solvent mismatch.Use a new column, adjust mobile phase pH, ensure the reconstitution solvent is similar to the initial mobile phase.
High Variability in Results Inconsistent sample preparation, poor internal standard spiking precision, instrument instability.Ensure consistent pipetting, use a calibrated pipette for spiking, run system suitability tests to check instrument performance.
Chromatographic Separation of Analyte and IS Isotope effect, particularly with a high number of deuterium substitutions.This is a known phenomenon.[7] If the separation is minimal and consistent, it may be acceptable. If it is significant, consider using a different SIL internal standard (e.g., ¹³C or ¹⁵N labeled) if available.
Low Signal Intensity Poor ionization, incorrect MRM transitions, sample degradation.Optimize MS source parameters, re-determine MRM transitions, investigate sample stability.

Conclusion

Di-iso-propyl-d14-amine HCl is a valuable tool for researchers requiring accurate and precise quantification of analytes containing the diisopropylamine functional group. By serving as a stable isotope-labeled internal standard, it enables the creation of robust and reliable LC-MS/MS assays. The successful implementation of this internal standard hinges on a thorough understanding of its properties, careful method development, and rigorous validation. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop high-quality quantitative methods for a wide range of applications in drug development and scientific research.

References

  • PubMed. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • PubMed. (n.d.). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of stable isotope-incorporated peptide internal standards for field desorption mass spectrometry quantification of peptides in biologic tissue. Retrieved from [Link]

  • PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of the disopyramide concentration-effect relationship. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry Applications for Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diisopropylamine-d14 Hydrochloride. Retrieved from [Link]

Sources

Application

Di-iso-propyl-d14-amine hcl as an internal standard for LC-MS analysis

Abstract This technical guide details the protocol for utilizing Di-iso-propyl-d14-amine HCl (DIPA-d14) as an Internal Standard (IS) for the quantification of trace Diisopropylamine (DIPA) levels in Active Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing Di-iso-propyl-d14-amine HCl (DIPA-d14) as an Internal Standard (IS) for the quantification of trace Diisopropylamine (DIPA) levels in Active Pharmaceutical Ingredients (APIs).[1] In the wake of global regulatory actions regarding nitrosamine impurities (e.g., N-nitrosodiisopropylamine or NDIPA), quantifying the precursor secondary amine, DIPA, has become a critical Critical Quality Attribute (CQA) for risk assessment.[1] This protocol leverages the +14 Da mass shift of the fully deuterated IS to correct for matrix effects and ionization suppression in complex API matrices, ensuring compliance with FDA and EMA sensitivity requirements.

Introduction & Regulatory Context

The presence of secondary amines like DIPA in drug manufacturing—often used as reagents (e.g., Lithium Diisopropylamide, LDA) or contaminants in solvents—poses a significant safety risk. Under acidic conditions and in the presence of nitrosating agents, DIPA converts to NDIPA , a potent mutagen.

Regulatory bodies (FDA, EMA) now mandate a "Root Cause Analysis" approach.[1] It is insufficient to merely test for the nitrosamine; manufacturers must quantify the precursor amine to prove process control.

Why Di-iso-propyl-d14-amine HCl?

  • Mass Resolution: The d14 isotopologue offers a +14 Da mass shift (

    
    ) relative to native DIPA (
    
    
    
    ).[1] This prevents "isotopic crosstalk" (overlap of naturally occurring isotopes) and ensures the IS channel remains clean.[1]
  • Physicochemical Mirroring: As a Stable Isotope Labeled (SIL) standard, DIPA-d14 exhibits identical chromatographic retention and pKa properties to DIPA, allowing it to perfectly track the analyte through extraction and ionization variability.[1]

  • Salt Stability: The hydrochloride (HCl) salt form renders the typically volatile amine (bp ~84°C) into a stable solid, preventing evaporative loss during weighing and storage.[1]

Technical Rationale & Mechanism

The method relies on Stable Isotope Dilution Assay (SIDA) .[1] The key challenge in analyzing small alkylamines is their high polarity (poor retention on C18) and susceptibility to severe matrix effects (ion suppression) in ESI sources.[1]

Mechanism of Correction

By spiking DIPA-d14 at the beginning of sample preparation, any loss of DIPA during extraction or signal suppression during ESI is mirrored by the IS. The ratio of Analyte Area to IS Area (


) provides a normalized response that is independent of matrix interference.[1]
Visualizing the Workflow

The following diagram illustrates the critical control points where the IS corrects for variability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S Drug Substance (API Sample) Mix Equilibration (IS binds to Matrix) S->Mix IS Spike IS: DIPA-d14 HCl IS->Mix Ext LLE / Protein Ppt (Extraction) Mix->Ext LC HILIC Separation (Co-elution of DIPA/d14) Ext->LC ESI ESI Source (Ionization) LC->ESI MS MRM Detection (Mass Filtration) ESI->MS

Caption: Workflow demonstrating the co-processing of Analyte and Internal Standard to negate matrix effects.

Experimental Protocol

Reagents & Materials
  • Analyte: Diisopropylamine (DIPA), >99.5% purity.[1][2]

  • Internal Standard: Di-iso-propyl-d14-amine HCl (DIPA-d14), >98 atom % D.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]

  • Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.[1] Note: HILIC is preferred over C18 due to DIPA's high polarity.

Standard Preparation
  • Stock IS Solution (1 mg/mL): Dissolve 1.0 mg of DIPA-d14 HCl in 1 mL of 50:50 ACN:Water.[1] Critical: Calculate concentration based on the free base mass (MW 115.[1]28) vs Salt MW (151.74).[1]

    • Correction Factor:

      
      .[1]
      
  • Working IS Solution (1 µg/mL): Dilute Stock IS in ACN.

Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Weigh 50 mg of API into a centrifuge tube.

  • Dissolution: Dissolve in 1.0 mL of 0.1% Formic Acid in Water.

  • Spiking: Add 20 µL of Working IS Solution to the sample.[1] Vortex for 30s.

  • Basification: Add 100 µL of 1M Ammonium Hydroxide (to ensure amines are in free base form for extraction, if using organic extraction) OR proceed directly if using Protein Precipitation/Direct Injection (recommended for HILIC).[1]

    • Protocol Branch (Direct Injection): Add 3.0 mL of Acetonitrile (precipitates API salts/proteins).[1] Vortex 1 min. Centrifuge at 10,000 rpm for 10 min.

  • Supernatant: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions
ParameterSetting
Column HILIC (Amide), 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B (0-1 min) -> 50% B (5 min) -> 95% B (5.1 min)
Injection Vol 2-5 µL
Ion Source ESI Positive Mode
MRM Transitions

The following transitions are selected to maximize sensitivity and specificity.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Origin Fragment
DIPA 102.243.15015Isopropyl cation

DIPA (Qual)102.260.15012Loss of propene
DIPA-d14 (IS) 116.350.15015d7-Isopropyl cation

Note on d14 Fragmentation: The isopropyl group is fully deuterated (


).[1] Carbon mass (36) + Deuterium mass (14) = 50 m/z.[1]

Validation & Quality Control

To ensure the method meets "Trustworthiness" standards (E-E-A-T), the following validation steps are mandatory.

Linearity & Range

Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    .
    
  • Weighting:

    
     is recommended to prioritize accuracy at the lower limit (trace analysis).[1]
    
Matrix Effect Assessment (The IS Value)

Calculate the Matrix Factor (MF) to prove the IS works.


[1]
  • IS-Normalized MF:

    
    .
    
  • Target: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), indicating the d14-IS is suppressing/enhancing at the exact same rate as the analyte.[1]

Self-Validating Logic Diagram

This diagram explains how to interpret the IS response during routine analysis.

Validation Start Analyze Sample Batch CheckIS Check DIPA-d14 Area (vs. Neat Standard) Start->CheckIS Pass IS Variation < 20% Result Valid CheckIS->Pass Stable Fail IS Variation > 50% Severe Suppression CheckIS->Fail Drift Action Dilute Sample 1:10 Re-inject Fail->Action

Caption: Decision tree for assessing run validity based on Internal Standard response stability.

Safety & Handling

  • Volatility: While the HCl salt is solid, once dissolved in high pH buffers (if used), DIPA becomes volatile.[1] Keep samples capped and cooled (4°C) in the autosampler.

  • Hygroscopicity: DIPA-d14 HCl can be hygroscopic.[1] Store in a desiccator at room temperature.

References

  • US Food and Drug Administration (FDA). (2024).[1][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products.[1][3][4][5][6][7][8] EMA/409815/2020.[1] Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols for Di-iso-propyl-d14-amine HCl in Pharmacokinetic Studies

Abstract This technical guide provides a comprehensive framework for the utilization of Di-iso-propyl-d14-amine HCl as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The focus is on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Di-iso-propyl-d14-amine HCl as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The focus is on the quantitative analysis of a target analyte, presumed to be Diisopropylamine, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for method development, validation, and sample analysis. The methodologies described herein are grounded in established principles of bioanalysis and adhere to regulatory expectations for data integrity and reliability.

Introduction: The Imperative for an Ideal Internal Standard

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to modern drug development.[1] The cornerstone of these studies is the accurate and precise quantification of the drug or analyte in complex biological matrices like plasma, serum, or urine.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its exceptional sensitivity and specificity.[2][3]

However, the journey from a biological sample to a reliable concentration value is fraught with potential variability. Sample preparation steps, such as protein precipitation or extraction, can have inconsistent analyte recovery.[4][5] Furthermore, matrix effects during mass spectrometry analysis can suppress or enhance the analyte signal, leading to inaccurate measurements.[6] To control for this variability, a suitable internal standard (IS) is indispensable.[7][8]

A stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective choice for LC-MS/MS bioanalysis.[9][10] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H or Deuterium).[7][9] Di-iso-propyl-d14-amine HCl is a deuterated analog of Diisopropylamine HCl.

The Rationale for Using Di-iso-propyl-d14-amine HCl:

  • Near-Identical Physicochemical Properties: Being chemically almost identical to the unlabeled analyte, Di-iso-propyl-d14-amine HCl co-elutes during chromatography and exhibits the same behavior during sample extraction and ionization.[8][10] This ensures that any variability affecting the analyte will also similarly affect the SIL-IS.

  • Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement as the analyte, allowing for a reliable correction and improving data accuracy.[6][8]

  • Mass-Based Differentiation: Despite its chemical similarity, the mass difference (in this case, 14 Daltons) allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling simultaneous measurement.

This guide will detail the practical application of Di-iso-propyl-d14-amine HCl as an internal standard for the bioanalysis of its corresponding light analyte in a typical pharmacokinetic study workflow.

Bioanalytical Method Development Workflow

The development of a robust bioanalytical method is a systematic process. The following diagram illustrates the key stages, each of which will be detailed in the subsequent sections.

Caption: A typical workflow for bioanalytical method development and application.

Phase 1: Preparation and Method Optimization

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is critical for the entire assay.

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte (e.g., Diisopropylamine HCl) and Di-iso-propyl-d14-amine HCl into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution. These are your primary stock solutions.

    • Causality: Methanol is a common solvent for polar small molecules and is compatible with reversed-phase chromatography. Preparing separate stocks prevents cross-contamination.

  • Analyte Working Solutions for Calibration Curve:

    • Perform serial dilutions of the analyte primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions. These will be used to spike into the blank biological matrix to create calibration standards.

    • Causality: A diluent that is miscible with the biological matrix and compatible with the LC mobile phase is chosen to ensure homogeneity.

  • Internal Standard Working Solution (ISWS):

    • Dilute the Di-iso-propyl-d14-amine HCl primary stock solution to a final concentration of approximately 500 ng/mL using a 50:50 mixture of methanol and water. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

    • Causality: The IS concentration should be high enough to provide a stable and reproducible signal but not so high as to cause detector saturation or significant isotopic contribution to the analyte's signal.

Mass Spectrometry (MS/MS) Optimization

The goal is to determine the optimal precursor and product ions for both the analyte and the internal standard, as well as the ideal voltage settings for maximum sensitivity. This is typically performed by infusing a dilute solution of each compound directly into the mass spectrometer.

Table 1: Hypothetical Optimized MS/MS Parameters

ParameterAnalyte (Diisopropylamine)IS (Di-iso-propyl-d14-amine)Rationale
Ionization ModeESI PositiveESI PositiveAmines readily accept a proton in positive electrospray ionization.
Precursor Ion (Q1)m/z 102.1m/z 116.2Corresponds to the [M+H]⁺ of each compound.
Product Ion (Q3)m/z 60.1m/z 68.1A stable, high-intensity fragment ion is chosen for quantification.
Dwell Time100 ms100 msBalances sensitivity with the number of data points across a peak.
Collision Energy (CE)15 eV18 eVOptimized to maximize the formation of the chosen product ion.
Declustering Potential (DP)40 V45 VPrevents premature fragmentation in the ion source.
Liquid Chromatography (LC) Method Development

The aim is to achieve a sharp, symmetrical peak for the analyte, with a short run time and good separation from any interfering matrix components.

Protocol 2: LC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size). This is a versatile column for a wide range of small molecules.

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality: Formic acid acts as a proton source, promoting ionization in positive ESI mode and improving peak shape. Acetonitrile is a common organic solvent for reversed-phase LC.

  • Gradient Elution: Develop a gradient to elute the analyte. A starting point could be:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Ramp from 5% to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 3.0 min: Return to 5% B and equilibrate

  • Flow Rate and Temperature: A flow rate of 0.4 mL/min and a column temperature of 40°C are good starting points.

    • Causality: Higher temperatures can reduce viscosity and improve peak shape, but must be controlled to ensure reproducibility.

Sample Preparation Optimization

The objective is to efficiently extract the analyte and internal standard from the biological matrix while removing as many interfering components (like proteins and phospholipids) as possible.[11]

Protocol 3: Protein Precipitation (PPT)

  • Pipette 50 µL of blank plasma, calibration standard, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the ISWS in acetonitrile (e.g., 500 ng/mL IS in ACN).

  • Vortex for 30 seconds to precipitate proteins.

    • Causality: Acetonitrile is an effective protein precipitating agent. Adding the IS at this early stage ensures it accounts for variability in all subsequent steps.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Self-Validation: The consistency of the internal standard's peak area across all samples (blanks, standards, and QCs) is a primary indicator of a stable and reproducible sample preparation process. Significant variation in the IS signal may indicate issues like inconsistent protein precipitation or matrix effects that are not being adequately compensated for.[6]

Phase 2: Bioanalytical Method Validation

Before analyzing study samples, the method must be fully validated to prove it is reliable for its intended purpose.[12] This validation must adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[14]
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The coefficient of variation (CV%) of the IS-normalized matrix factor should not exceed 15%.[14][15]
Calibration Curve To define the relationship between concentration and detector response.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within 80-120% and precision ≤20%.[16]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Four QC levels (LLOQ, Low, Mid, High). Within-run and between-run accuracy (RE%) and precision (CV%) must be within ±15% (±20% at LLOQ).[14][16]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).[17][18]Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Phase 3: Application to a Pharmacokinetic Study

Once the method is validated, it can be applied to the analysis of samples from a PK study.

PK_Analysis_Workflow cluster_run Analytical Run Structure cluster_data Data Review & Acceptance cluster_results Final Reporting start System Suitability (Blank + IS) cal_curve Calibration Curve (Blank, Zero, 8 Standards) start->cal_curve qc_samples QC Samples (Low, Mid, High) cal_curve->qc_samples study_samples PK Study Samples (max 40-50 per batch) qc_samples->study_samples end_qc Repeat QC Samples study_samples->end_qc integration Peak Integration Review (Analyte & IS) end_qc->integration cal_accept Calibration Curve Acceptance (r² ≥ 0.99) integration->cal_accept qc_accept QC Acceptance (4 out of 6 rule) cal_accept->qc_accept concentration Calculate Unknown Concentrations qc_accept->concentration pk_plot Generate Concentration vs. Time Profile concentration->pk_plot

Caption: Workflow for a single analytical batch in a PK study.

Protocol 4: Study Sample Analysis

  • Sample Thawing: Thaw study samples, calibration standards, and QC samples at room temperature or in a water bath.

  • Batch Preparation: Arrange the samples in a 96-well plate according to the run structure outlined in the diagram above.

  • Sample Extraction: Execute the validated protein precipitation protocol (Protocol 3) for the entire batch.

  • LC-MS/MS Analysis: Place the plate in the autosampler and run the sequence using the validated LC-MS/MS method.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard (Di-iso-propyl-d14-amine HCl).

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentrations of the QC and study samples by interpolating their peak area ratios from the calibration curve.

  • Batch Acceptance: The analytical run is accepted if the calibration curve meets its criteria and at least two-thirds (often described as the "4-6-15" rule) of the QC samples are within ±15% of their nominal concentrations.

Conclusion

Di-iso-propyl-d14-amine HCl serves as an exemplary stable isotope-labeled internal standard for the quantitative bioanalysis of its unlabeled analogue in pharmacokinetic studies. Its near-identical chemical nature ensures that it can effectively normalize for variations in sample preparation and matrix effects, which is a prerequisite for generating high-quality, reliable data for regulatory submission.[7][9] The protocols and workflows detailed in this guide provide a robust starting point for developing and validating a bioanalytical method that embodies scientific integrity and produces defensible pharmacokinetic results.

References

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
  • Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. (2025).
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent.
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (n.d.). National Institutes of Health (NIH).
  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026). ResolveMass Laboratories Inc.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Sample Preparation Techniques. (n.d.). Phenomenex.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). PubMed.
  • An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek.
  • bioanalytical method validation and study sample analysis m10. (2022). ICH.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (n.d.). ACS Publications.
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018).
  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (n.d.). ResearchGate.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). ResearchGate.
  • MCE Isotope-Labeled Compounds Handbook. (n.d.). MedchemExpress.com.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
  • N,N-Diisopropylamine-d14 Hydrochloride. (n.d.). PubChem.

Sources

Application

Application Notes and Protocols for Di-iso-propyl-d14-amine HCl in Quantitative Analysis

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Quantitative Mass Spectrometry In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Quantitative Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, the demand for precise and accurate quantification of analytes in complex biological matrices is paramount. Mass spectrometry, coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS), stands as the gold standard for such demanding applications. However, the accuracy of these methods can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response[1]. To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard is a widely accepted and regulatory-endorsed strategy[2][3].

Di-iso-propyl-d14-amine HCl is a deuterated analog of Diisopropylamine (DIPA). As a SIL internal standard, it is an ideal tool for the accurate quantification of DIPA and structurally related secondary amines. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a reliable reference for correcting analytical variability. This document provides detailed application notes and protocols for the use of Di-iso-propyl-d14-amine HCl in a bioanalytical context, specifically for the monitoring of occupational exposure to Diisopropylamine in human urine.

Core Principles of Stable Isotope Dilution

The fundamental principle of stable isotope dilution mass spectrometry (SID-MS) is the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. The SIL internal standard and the native analyte are assumed to be physicochemically indistinguishable throughout the entire sample preparation and analysis process. Consequently, any loss of the native analyte during extraction, or any variation in ionization efficiency in the mass spectrometer's source, will be mirrored by a proportional loss or variation in the SIL internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL internal standard, a highly accurate and precise quantification can be achieved, independent of sample recovery or matrix-induced signal suppression or enhancement.

For a deuterated standard to be effective, it must meet several criteria:

  • High Isotopic Purity: To prevent signal interference, the isotopic enrichment should be high, typically ≥98%[4].

  • High Chemical Purity: The chemical purity of the standard should also be high (>99%) to ensure accurate preparation of stock solutions[4].

  • Stability: The deuterium labels should be in non-exchangeable positions to prevent loss of the isotope during sample processing and storage[5].

Application Note 1: Quantification of Diisopropylamine in Human Urine by GC-MS with Derivatization

1.1. Application Overview

Diisopropylamine (DIPA) is a secondary amine used as a catalyst and chemical intermediate in various industrial processes, including the manufacturing of plastics and resins[6][7]. Occupational exposure to DIPA can lead to adverse health effects, including respiratory irritation and transient corneal injury[8]. Monitoring urinary DIPA levels is a key method for assessing worker exposure. This application note describes a robust and sensitive method for the quantification of DIPA in human urine using Di-iso-propyl-d14-amine HCl as an internal standard, followed by liquid-liquid extraction (LLE), derivatization with pentafluorobenzoyl chloride (PFBCl), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1.2. Causality of Experimental Choices

  • Choice of Internal Standard: Di-iso-propyl-d14-amine HCl is the ideal internal standard as it is the deuterated analog of the analyte, ensuring co-elution and similar behavior during extraction and derivatization.

  • Sample Matrix: Urine is a common and non-invasive matrix for biomonitoring of occupational exposure to volatile organic compounds and their metabolites[9][10].

  • Extraction Method: Liquid-liquid extraction is a well-established and effective technique for isolating amines from aqueous matrices like urine[11][12]. The choice of an organic solvent and pH adjustment is critical for efficient extraction of the basic amine.

  • Derivatization: DIPA is a polar and volatile compound, which can lead to poor chromatographic peak shape on standard non-polar GC columns. Derivatization with PFBCl converts the amine into a less polar, more stable, and highly electron-capturing derivative, significantly improving chromatographic performance and detection sensitivity by GC-MS in negative chemical ionization mode[13][14][15].

  • Analytical Technique: GC-MS provides excellent chromatographic resolution and high selectivity and sensitivity, making it well-suited for the analysis of derivatized amines in complex biological samples[16].

1.3. Materials and Reagents

  • Diisopropylamine (analyte), >99% purity

  • Di-iso-propyl-d14-amine HCl (internal standard)

  • Pentafluorobenzoyl chloride (PFBCl), >99% purity

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Toluene, HPLC grade

  • Methanol, HPLC grade

  • Certified drug-free human urine

  • Deionized water

1.4. Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is critical for the validity of the entire analytical method.

Solution NameCompoundConcentrationSolventStorage
Analyte Primary StockDiisopropylamine1.00 mg/mLMethanol2-8 °C
IS Primary StockDi-iso-propyl-d14-amine HCl1.00 mg/mL (as free base)Methanol2-8 °C
Analyte Spiking SolutionDiisopropylamine10.0 µg/mLMethanol2-8 °C
IS Working SolutionDi-iso-propyl-d14-amine HCl1.00 µg/mLMethanol2-8 °C

Protocol for Stock Solution Preparation:

  • Analyte Primary Stock (1.00 mg/mL): Accurately weigh approximately 10.0 mg of Diisopropylamine into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • IS Primary Stock (1.00 mg/mL as free base): Accurately weigh an appropriate amount of Di-iso-propyl-d14-amine HCl (correcting for the HCl salt) into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Analyte Spiking Solution (10.0 µg/mL): Dilute the Analyte Primary Stock 1:100 with methanol.

  • IS Working Solution (1.00 µg/mL): Dilute the IS Primary Stock 1:1000 with methanol.

1.5. Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking known amounts of the Analyte Spiking Solution into certified drug-free human urine.

Sample TypeConcentration (ng/mL)Volume of Spiking Solution (µL)Final Volume (mL)
Calibrator 1551
Calibrator 210101
Calibrator 350501
Calibrator 41001001
Calibrator 5250250.1 (from 100 µg/mL stock)
Calibrator 6500500.1 (from 100 µg/mL stock)
LLOQ QC551
Low QC15151
Mid QC75751
High QC400400.1 (from 100 µg/mL stock)

1.6. Sample Preparation Protocol

G cluster_sample_prep Sample Preparation Workflow start 1. Aliquot 1 mL of Urine Sample (Calibrator, QC, or Unknown) add_is 2. Add 50 µL of IS Working Solution (1.00 µg/mL) start->add_is vortex1 3. Vortex Mix (10 seconds) add_is->vortex1 add_base 4. Add 200 µL of 10 M NaOH vortex1->add_base vortex2 5. Vortex Mix (10 seconds) add_base->vortex2 add_solvent 6. Add 5 mL of Toluene vortex2->add_solvent shake 7. Shake (10 minutes) add_solvent->shake centrifuge 8. Centrifuge (10 min at 3000 x g) shake->centrifuge transfer 9. Transfer Organic Layer to a Clean Tube centrifuge->transfer derivatize 10. Add 50 µL of 10% PFBCl in Toluene and 100 mg K₂CO₃ transfer->derivatize react 11. React at 60°C for 30 minutes derivatize->react evaporate 12. Evaporate to Dryness under Nitrogen react->evaporate reconstitute 13. Reconstitute in 100 µL of Toluene evaporate->reconstitute inject 14. Inject 1 µL into GC-MS reconstitute->inject

Caption: GC-MS Sample Preparation Workflow for Diisopropylamine in Urine.

Step-by-Step Protocol:

  • Pipette 1.0 mL of urine sample (calibrator, QC, or unknown) into a 15 mL glass centrifuge tube.

  • Add 50 µL of the IS Working Solution (Di-iso-propyl-d14-amine HCl, 1.00 µg/mL) to each tube.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 10 M NaOH to basify the sample (pH > 12). This ensures the amine is in its free base form for efficient extraction into the organic solvent.

  • Vortex mix for 10 seconds.

  • Add 5.0 mL of toluene.

  • Cap the tubes and shake vigorously on a mechanical shaker for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (toluene) to a clean glass tube.

  • Add 100 mg of anhydrous potassium carbonate (to scavenge HCl produced during derivatization) and 50 µL of a 10% (v/v) solution of PFBCl in toluene.

  • Cap the tube and heat in a heating block at 60°C for 30 minutes.

  • Cool the sample to room temperature and evaporate the toluene to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of toluene.

  • Transfer to an autosampler vial and inject 1 µL into the GC-MS system.

1.7. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at 1.2 mL/min
Oven Program80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Monitored Ions (m/z)DIPA-PFB derivative: [M]+, [M-C₃H₇]+ DIPA-d14-PFB derivative: [M+14]+, [M+14-C₃D₇]+

1.8. Method Validation According to Regulatory Guidelines

The described method should be fully validated according to guidelines from regulatory bodies such as the FDA and EMA[2][13]. Key validation parameters include:

  • Selectivity and Specificity: Analysis of at least six different blank urine samples to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve with at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in at least three separate runs. Acceptance criteria are typically ±15% (±20% for LLOQ) for both accuracy and precision (expressed as %CV)[13].

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Analyte stability in urine should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Application Note 2: High-Throughput Quantification of Diisopropylamine in Human Urine by LC-MS/MS

2.1. Application Overview

For clinical and research settings requiring higher throughput, an LC-MS/MS method offers advantages in terms of reduced sample preparation complexity (no derivatization required) and faster analysis times. This application note outlines a "dilute-and-shoot" approach for the quantification of DIPA in human urine using Di-iso-propyl-d14-amine HCl as the internal standard.

2.2. Causality of Experimental Choices

  • Analytical Technique: LC-MS/MS is highly sensitive and selective, allowing for direct analysis of polar compounds like DIPA in a complex matrix with minimal sample cleanup[17]. The use of Multiple Reaction Monitoring (MRM) enhances specificity.

  • Sample Preparation: A "dilute-and-shoot" method is employed for maximum throughput. The dilution step minimizes matrix effects, and the addition of the SIL internal standard corrects for any remaining variability[17].

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is suitable for retaining and separating the polar DIPA from other urine components.

2.3. Sample Preparation Protocol

G cluster_sample_prep_lcms LC-MS/MS Sample Preparation Workflow start 1. Aliquot 100 µL of Urine Sample add_is_diluent 2. Add 900 µL of IS Working Solution in Acetonitrile/Water start->add_is_diluent vortex 3. Vortex Mix (30 seconds) add_is_diluent->vortex centrifuge 4. Centrifuge (5 min at 10,000 x g) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS transfer->inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Quantitation of Diisopropylamine (DIPA) using Di-iso-propyl-d14-amine HCl

[1] Current Status: Operational Topic: Matrix Effect Elimination in LC-MS/MS Reagent Focus: Di-iso-propyl-d14-amine HCl (DIPA-d14) Application Area: Pharmaceutical Impurities (Nitrosamine Precursors), Environmental Analy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Matrix Effect Elimination in LC-MS/MS Reagent Focus: Di-iso-propyl-d14-amine HCl (DIPA-d14) Application Area: Pharmaceutical Impurities (Nitrosamine Precursors), Environmental Analysis, Biological Fluids.[1]

Executive Summary: The Science of Stability

Why this matters: Diisopropylamine (DIPA) is a secondary aliphatic amine (pKa ~11.05) widely used in organic synthesis and a critical precursor to the mutagenic impurity N-nitrosodiisopropylamine (NDIPA).[1]

In LC-MS/MS analysis, aliphatic amines are notorious for two issues:

  • Severe Peak Tailing: Due to interaction with residual silanols on silica-based columns.[1]

  • Matrix Effects (ME): Co-eluting phospholipids or salts in biological/pharmaceutical matrices often suppress the ionization of DIPA in the electrospray source (ESI), leading to underestimation of analyte concentration.

The Solution: Di-iso-propyl-d14-amine HCl acts as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1] By introducing a "heavy" analog that co-elutes with your target, you create a self-correcting system.[1] If the matrix suppresses the DIPA signal by 40%, it suppresses the DIPA-d14 signal by the same amount. The ratio remains constant, preserving quantitative accuracy.

The Mechanism: How DIPA-d14 Neutralizes Matrix Effects

The following diagram illustrates the competitive ionization process in the ESI source and how the SIL-IS compensates for suppression.

MatrixEffectMechanism cluster_0 LC Column Elution cluster_1 ESI Source (Droplet) cluster_2 Mass Analyzer Analyte Analyte (DIPA) Droplet Charged Droplet Competition Analyte->Droplet IS Internal Standard (DIPA-d14) IS->Droplet Matrix Matrix (Phospholipids/Salts) Matrix->Droplet Blocks Surface Charge Signal_A Suppressed Signal (Analyte) Droplet->Signal_A Low Ionization Yield Signal_IS Suppressed Signal (IS) Droplet->Signal_IS Low Ionization Yield Result Calculated Ratio Remains Constant Signal_A->Result Signal_IS->Result

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Matrix components (Red) limit the charge available in the ESI droplet. Since DIPA (Blue) and DIPA-d14 (Green) compete equally, their signal ratio is unaffected by the suppression.

Troubleshooting Guide: Field-Proven Solutions

Issue A: The "Deuterium Isotope Effect" (Retention Time Shift)

Symptom: The DIPA-d14 peak elutes slightly earlier than the native DIPA peak (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 min).
Cause:  Deuterium is slightly less lipophilic than hydrogen. In high-efficiency Reverse Phase LC (RPLC), this can cause separation.[1] If the matrix suppression zone is narrow, the IS and analyte may experience different suppression levels, invalidating the method.

Corrective Actions:

  • Modify Gradient Slope: Shallow the gradient at the elution point. A flatter gradient forces closer co-elution.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often minimizes hydrophobic isotope effects compared to C18.[1]

  • Widen Integration Windows: Ensure your MRM windows capture both peaks if they are drifting, but prioritize chromatographic overlap.

Issue B: "Cross-Talk" (IS Contributing to Analyte Signal)

Symptom: You see a peak for DIPA in your "Blank + IS" injection.[1] Cause: Impurity in the DIPA-d14 reagent (presence of DIPA-d0) or isotopic overlap.[1] Diagnosis:

  • Inject the IS alone at the working concentration. Monitor the Analyte transition (m/z 102 -> product).

  • If the signal is >20% of your Lower Limit of Quantification (LLOQ), your IS is too concentrated or impure.

Corrective Actions:

  • Reduce IS Concentration: Lower the spike concentration until the interference is negligible (<20% of LLOQ).

  • Check Reagent Purity: Ensure the DIPA-d14 has >98% isotopic purity.

Issue C: Low Absolute Recovery

Symptom: The Area Counts for DIPA-d14 are very low (<1000 cps), resulting in high %CV. Cause: Extreme matrix suppression or poor extraction efficiency.[1]

Corrective Actions:

  • Dilute and Shoot: Dilute the sample 1:5 or 1:10 with mobile phase. This weakens matrix effects faster than it dilutes the analyte signal.

  • Switch Mobile Phase pH: DIPA is basic. Ensure Mobile Phase A is high pH (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep DIPA in its neutral form for better retention and peak shape on hybrid columns.[1]

Validated Experimental Workflow

Protocol: Quantification of DIPA in Biological Matrix

ParameterSpecification
Analyte Diisopropylamine (DIPA)
Internal Standard Di-iso-propyl-d14-amine HCl (DIPA-d14)
IS Working Solution 500 ng/mL in Methanol
Sample Prep Protein Precipitation (PPT) or LLE
Column C18 Hybrid Particle (High pH stable) or HILIC
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B Acetonitrile

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample (Plasma/Serum) to a tube.

  • Spike IS: Add 20 µL of DIPA-d14 Working Solution . Vortex (10 sec).

    • Critical: The IS must be added before any extraction to correct for recovery losses.

  • Precipitation: Add 300 µL cold Acetonitrile. Vortex (1 min).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Dilution (Optional): If matrix effects persist, dilute 1:1 with Mobile Phase A (Water/Buffer) to match initial mobile phase composition.

Workflow Diagram:

Workflow Sample Biological Sample (100 µL) Spike Add DIPA-d14 IS (Correction Starts Here) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge 10k x g, 10 min Extract->Centrifuge LCMS LC-MS/MS Analysis High pH Mobile Phase Centrifuge->LCMS

Caption: Figure 2. Sample Preparation Workflow. Adding the IS before extraction is critical for correcting both extraction efficiency and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why use the HCl salt form of DIPA-d14? A: The hydrochloride salt is significantly more stable and less volatile than the free base amine. DIPA free base is a volatile liquid; the HCl salt is a solid, allowing for accurate weighing and long-term storage without titer loss.[1]

Q2: Can I use DIPA-d14 for Nitrosamine (NDIPA) analysis? A: Yes, but be careful. DIPA-d14 is the internal standard for the amine DIPA. If you are analyzing N-nitrosodiisopropylamine (NDIPA), you should ideally use NDIPA-d14 .[1] However, if you are monitoring DIPA as a precursor impurity in drug substances, DIPA-d14 is the correct choice.

Q3: My DIPA-d14 retention time is shifting day-to-day. Why? A: Aliphatic amines are sensitive to mobile phase pH.[1] If your aqueous buffer (Ammonium Bicarbonate) absorbs CO2 from the air, the pH drops, and retention on C18 changes. Recommendation: Prepare fresh Mobile Phase A daily and cap bottles tightly.

Q4: Is "d14" fully deuterated? A: Yes. Diisopropylamine has the structure


.[2]
  • Methyl hydrogens: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Methine hydrogens: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Total Carbon-bound hydrogens = 14.[1]

  • DIPA-d14 replaces all carbon-bound hydrogens with deuterium.[1] The amine proton (N-H) is exchangeable and is not counted in the "d14" label as it exchanges with the solvent.

References

  • US Food and Drug Administration (FDA). (2024).[1][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. [Link]

  • Center for Drug Evaluation and Research (CDER). (2019).[1] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs.[1] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][5][6][7][8] [Link]

  • Wang, S., & Cyronak, M. (2013).[1] Matrix Effect in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review. Chromatography Online.[1] [Link]

Sources

Optimization

Technical Support Center: Optimizing Di-iso-propyl-d14-amine HCl as Internal Standard

Topic: Optimization of Di-iso-propyl-d14-amine HCl (DIPA-d14) concentration for LC-MS/MS quantification. Primary Application: Analysis of Nitrosamine Impurities (specifically NDIPA and its precursors) per USP <1469> and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Di-iso-propyl-d14-amine HCl (DIPA-d14) concentration for LC-MS/MS quantification. Primary Application: Analysis of Nitrosamine Impurities (specifically NDIPA and its precursors) per USP <1469> and FDA guidance. Compound Type: Deuterated Secondary Amine Salt.[1]

Core Directive: The "Goldilocks" Strategy

As a Senior Application Scientist, I often see researchers treat Internal Standards (IS) as a passive reagent—simply adding a fixed amount and hoping for the best. This is a mistake. In trace analysis (ng/mL or ppb levels), the IS is your only defense against matrix effects and injection variability.

For Di-iso-propyl-d14-amine HCl , your optimization goal is to find the concentration that satisfies three competing requirements:

  • Signal Stability: High enough to provide excellent counting statistics (RSD < 5%).

  • Linearity Preservation: Low enough to avoid detector saturation or suppression of the analyte.

  • Isotopic Purity (The "Cross-Talk" Limit): Low enough that isotopic impurities in the IS do not contribute a false signal to the analyte channel (Blank interference).

Recommended Starting Parameters
ParameterRecommended RangeRationale
Target IS Response

to

cps
Sufficient for statistical precision without approaching detector saturation (

cps).
Concentration 10 – 100 ng/mL (in final vial)Typical range for modern Triple Quadrupole (QqQ) instruments to achieve the target response.[1]
Solvent System 50:50 MeOH:Water (0.1% Formic Acid)The HCl salt requires aqueous solubility initially; organic prevents precipitation in the LC stream.[1]

Optimization Workflow (Visualized)

The following diagram outlines the logical flow for determining the optimal IS concentration. This is a self-validating loop.

IS_Optimization Start Start: Prepare 100 ng/mL Working Solution RunBlank Run Zero Blank (IS Only, No Analyte) Start->RunBlank CheckInterference Check Analyte Channel: Is Signal > 20% of LLOQ? RunBlank->CheckInterference Dilute Dilute IS (2x) (Reduce Cross-talk) CheckInterference->Dilute Yes (Interference High) RunMatrix Run Matrix Sample (Spiked Post-Extraction) CheckInterference->RunMatrix No (Clean Blank) Dilute->RunBlank Re-test CheckSuppression Check Matrix Factor: Is Response < 50% of Solvent? RunMatrix->CheckSuppression Finalize Finalize Concentration CheckSuppression->Finalize No (Stable Signal) Investigate Investigate Extraction Clean-up CheckSuppression->Investigate Yes (High Suppression)

Figure 1: Decision tree for optimizing Internal Standard concentration, prioritizing the elimination of isotopic interference (cross-talk).

Technical Troubleshooting & FAQs

Q1: I see a peak in my "Analyte" channel when I inject only the Internal Standard. Why?

Diagnosis: Isotopic Cross-Talk (Contribution). The Science: No deuterated standard is 100% pure. DIPA-d14 is synthesized to have 14 deuterium atoms.[1] However, the synthesis yields a distribution containing small amounts of d13, d12, and even d0 (unlabeled). If your IS concentration is too high, the tiny fraction of "d0" impurity becomes visible in the analyte channel, causing a false positive.

The Fix (Self-Validating Protocol):

  • Inject a "Zero Blank": A sample containing only the IS at your proposed concentration.

  • Calculate Contribution: Measure the area in the analyte transition window.

  • Threshold: This area must be < 20% of the area of your Lower Limit of Quantification (LLOQ) (or < 5% for stricter validation).

  • Action: If it fails, dilute the IS concentration by 50% and repeat until the blank signal drops below the threshold.

Q2: My DIPA-d14 peak elutes before the non-labeled DIPA. Is my column broken?

Diagnosis: Chromatographic Deuterium Isotope Effect. The Science: This is expected behavior, not a failure. Deuterium (


H) is slightly more polar and has a smaller molar volume than Protium (

H). In Reversed-Phase LC (RPLC), deuterated amines interact slightly less with the C18 stationary phase, leading to earlier elution.
  • Typical Shift: 0.05 – 0.2 minutes earlier than the analyte.

The Fix:

  • Window Setting: Do not use a single "expected RT" for both. Set the integration window for the IS explicitly based on the d14 standard injection.

  • Confirmation: Ensure the shift is consistent. If the shift varies between injections, check your pump gradient mixing or column temperature stability.

Q3: The DIPA-d14 HCl salt is clumping during weighing. How do I handle this?

Diagnosis: Hygroscopicity.[1] The Science: Amine hydrochloride salts are often hygroscopic (absorb moisture from air). Weighing small amounts (e.g., 1 mg) introduces massive errors if the powder has absorbed water weight.

The Protocol (Gravimetric Prep):

  • Do not weigh < 5 mg. The error margin is too high.

  • Weigh by Difference:

    • Tare the balance with a volumetric flask containing solvent.

    • Add the solid directly to the solvent.

    • Record the exact weight added.

  • Solvent Choice: Dissolve the Stock in Methanol first. While the HCl salt is water-soluble, Methanol prevents bacterial growth in the stock and ensures better solubility for the free base form if the pH shifts.

Q4: My IS response drops significantly in patient samples compared to standards.

Diagnosis: Matrix-Induced Ion Suppression.[1] The Science: Co-eluting phospholipids or salts from the biological matrix are competing for charge in the ESI source. Even though the IS corrects for this, severe suppression (>50% signal loss) reduces precision and increases the Limit of Detection (LOD).

The Fix (Matrix Factor Test): Calculate the IS Normalized Matrix Factor :



  • Acceptable: 0.8 – 1.2

  • Warning: < 0.5 (Severe suppression).[1]

  • Action: If suppression is high, optimize the sample extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction) or adjust the chromatographic gradient to move the amine away from the suppression zone (often the solvent front or end of run).

Stability & Storage Guide

StateStorage ConditionStability EstimateNotes
Solid (Powder) -20°C, Desiccated2 YearsKeep container tightly sealed; hygroscopic.[1]
Stock Solution (1 mg/mL in MeOH)-20°C or -80°C6 MonthsAmine salts are stable in MeOH.[1]
Working Solution (ng/mL in Water/MeOH)4°C (Refrigerated)< 1 WeekCritical: Dilute amines adsorb to glass.[1] Use Polypropylene (PP) vials or silanized glass.

References

  • USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia. (2021).[1][2] Procedure 3: Quantitation by LC-MS/MS.

  • FDA Guidance for Industry. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.

  • FDA Guidance for Industry. (2018).

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A.[1][3]

    • Note: Foundational text on the mechanism of retention time shifts in deuter

Sources

Troubleshooting

Long-term stability of Di-iso-propyl-d14-amine hcl in solution

This technical guide is structured as a dynamic support center for researchers handling Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9).[1][2][3] It prioritizes the distinction between chemical stability (breakdown of th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers handling Di-iso-propyl-d14-amine HCl (CAS: 1219803-88-9).[1][2][3] It prioritizes the distinction between chemical stability (breakdown of the molecule) and isotopic stability (loss of deuterium label), a common source of confusion in deuterated standards.[2]

Topic: Long-Term Stability, Solution Chemistry, and Troubleshooting Compound ID: Di-iso-propyl-d14-amine Hydrochloride | [(CD₃)₂CD]₂NH[1][2][3]·HCl Application: Internal Standard (LC-MS), NMR Reference, Metabolic Tracer[1][2][3]

Core Stability Directive (Executive Summary)

Status: Chemically Robust | Isotopically Sensitive to Exchange (N-site only)

Di-iso-propyl-d14-amine HCl is the hydrochloride salt of a secondary amine where all carbon-bound hydrogens have been replaced by deuterium.[1][2][3]

  • Chemical Stability: High.[1][2][3] The HCl salt form prevents oxidation (N-oxide formation) and carbamation (reaction with atmospheric CO₂) that typically degrades the free base.[2][3]

  • Isotopic Stability:

    • C-D Bonds (Alkyl Chain): Extremely stable.[1][2][3] No exchange occurs under standard storage or aqueous conditions.[2][3]

    • N-H Bond (Amine): Labile.[1][2][3] The proton on the nitrogen is not deuterated in the standard HCl salt and will rapidly exchange with any protic solvent (H₂O, MeOH, etc.).[2]

Storage & Handling Protocols

Environmental Control Matrix

Failure to control environmental factors is the primary cause of "perceived" degradation (e.g., hygroscopic weight gain mimicking purity loss).[2]

ParameterRecommended ConditionTechnical Rationale
Temperature Room Temp (20-25°C) The HCl salt is thermally stable.[1][2][3] Refrigeration (4°C) is acceptable but increases the risk of condensation (water uptake) upon opening.[2][3]
Atmosphere Desiccated / Inert The salt is hygroscopic.[2][3] Moisture absorption alters the effective molecular weight, leading to concentration errors in standard preparation.[2]
Light Ambient (Dark preferred) While not highly photosensitive, long-term UV exposure can catalyze slow radical decomposition in amines.[1][2][3] Store in amber vials.
Container Glass (Tightly Sealed) Avoid low-density plastics for long-term solution storage to prevent solvent evaporation or leaching.[1][2][3]
Diagram 1: Storage & Handling Decision Tree

This workflow ensures integrity from receipt to solution preparation.[2]

StorageWorkflow Start Compound Receipt (Di-iso-propyl-d14-amine HCl) CheckSeal Inspect Seal Integrity Start->CheckSeal Decision1 Immediate Use? CheckSeal->Decision1 LongTerm Long-Term Storage (>1 Month) Decision1->LongTerm No ShortTerm Active Use (<1 Month) Decision1->ShortTerm Yes Desiccator Store in Desiccator (Prevents Hygroscopicity) LongTerm->Desiccator Benchtop Amber Vial Room Temp ShortTerm->Benchtop Equilibrate Equilibrate to RT (If refrigerated) Desiccator->Equilibrate Weighing Weighing Protocol Benchtop->Weighing Equilibrate->Weighing

Caption: Protocol for minimizing hygroscopic error during storage and handling.

Solution Chemistry & Solvent Compatibility[2]

The "Proton Exchange" Phenomenon

Users frequently report "loss of signal" or "extra peaks" in NMR.[2] This is often due to solvent choice, not degradation.[2]

  • Scenario A: Dissolved in D₂O (Deuterium Oxide) [1][2][3]

    • Reaction:

      
      
      
    • Result: The N-H proton becomes N-D.[1][2] It becomes silent in ¹H NMR.[2]

    • Observation: You will see NO peaks for the compound in ¹H NMR (Alkyl C-D are silent; N-D is silent).[1][2] You will only see the HDO solvent residual peak.[2] This indicates the compound is intact.

  • Scenario B: Dissolved in H₂O or MeOH (Protic Solvents) [1][2][3]

    • Reaction: Rapid exchange of the amine proton with solvent protons.[2]

    • Result: The N-H signal may broaden or merge with the solvent peak depending on pH and exchange rate.[2]

Solvent Stability Table
SolventStability (Chemical)Isotopic Effect (N-Site)Application Recommendation
Water (H₂O) HighRapid Exchange (H/H)Ideal for LC-MS stock solutions.[1][2][3]
Methanol (MeOH) HighRapid Exchange (H/D)Good for high-concentration stocks.[1][2][3]
DMSO-d6 HighSlow ExchangeBest for ¹H NMR. Allows visualization of the N-H proton (broad singlet) to confirm salt formation.[1][2][3]
Chloroform (CDCl₃) ModerateSlow ExchangeAcceptable, but HCl salts often have poor solubility in pure chloroform.[1][2][3]

Troubleshooting Guide (Diagnostics)

Issue 1: "I see peaks in the alkyl region (1.0 - 3.5 ppm) in ¹H NMR."

Diagnosis: Isotopic Impurity or Contamination. [2][3]

  • Reasoning: The isopropyl group hydrogens are replaced by deuterium (d14).[1][2][3] Deuterium is "invisible" in standard proton NMR.[1][2]

  • Action:

    • Integrate the peaks.[1][2] If they correspond to <1% of the molar mass, it is residual non-deuterated starting material (d0-amine).[1][2][3]

    • If peaks are large, the wrong compound was supplied, or significant H-D back-exchange occurred (impossible under standard storage).[1][2][3]

Issue 2: "The LC-MS signal intensity is lower than expected."

Diagnosis: Hygroscopic Weight Error. [1][2][3]

  • Reasoning: If the powder absorbed 10% water by weight during storage, you weighed less amine than calculated.[2]

  • Action:

    • Dry a small aliquot in a vacuum oven (caution: amine salts can sublime; use mild heat <40°C).

    • Use an internal standard correction factor.[1][2][3]

Issue 3: "Appearance of a new peak at M+16 or M+32 in Mass Spec."

Diagnosis: Oxidation (N-Oxide formation). [1][2][3]

  • Reasoning: Secondary amines can oxidize to N-hydroxylamines or nitroxides, though the HCl salt inhibits this.[1][2]

  • Action: Check storage. Was the bottle left open to air/light? Prepare fresh stock from dry powder.

Diagram 2: NMR Troubleshooting Logic

Use this flow to interpret spectral data correctly.

NMRLogic Sample Sample: d14-Amine HCl Solvent Select Solvent Sample->Solvent D2O Solvent: D2O Solvent->D2O DMSO Solvent: DMSO-d6 Solvent->DMSO ResultD2O Expected Result: Silent Spectrum (Only HDO peak) D2O->ResultD2O ResultDMSO Expected Result: Broad Singlet ~8-9ppm (NH2+) Silent Alkyl Region DMSO->ResultDMSO Error1 Error: Alkyl Peaks Visible (1.3 ppm / 3.4 ppm) ResultD2O->Error1 If peaks appear ResultDMSO->Error1 If peaks appear Conclusion Conclusion Error1->Conclusion Conclusion: Isotopic Impurity (d0) or Contamination

Caption: Logic flow for verifying isotopic purity via NMR spectroscopy.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in methanol at -20°C? A: Yes. Di-iso-propyl-d14-amine HCl is chemically stable in methanol at -20°C for at least 12 months.[1][2][3] Ensure the vial is tightly capped to prevent solvent evaporation, which would increase concentration.[2]

Q: Will the deuterium on the carbon chain exchange with water over time? A: No.[2] The C-D bonds in the isopropyl chain are extremely stable (bond dissociation energy ~100 kcal/mol).[2] Exchange at the alpha-carbon (adjacent to Nitrogen) typically requires transition metal catalysts (e.g., PtO₂) and high temperatures.[2][3] It does not occur in standard aqueous solutions [1, 2].[2]

Q: Why does the Certificate of Analysis (CoA) list "Isotopic Enrichment" as 98 atom % D? A: This refers to the percentage of Hydrogen positions occupied by Deuterium. "98 atom % D" means that, on average, 98% of the 14 alkyl positions are deuterated.[2] In Mass Spec, you will see a dominant peak for d14, but also minor isotopologues (d13, d12) [3].[2] This is normal manufacturing variance, not degradation.[2]

Q: How do I remove the HCl salt if I need the free base? A: Dissolve in water, adjust pH to >12 using NaOH (or NaOD for deuterated work), and extract into an organic solvent (e.g., Dichloromethane). Warning: The free base is volatile and reacts with CO₂.[1][2] Use immediately.

References

  • Werstiuk, N. H., & Ju, C. (1989).[1][2] Hydrogen-deuterium exchange of amino and nitro compounds.[1][2][3] Canadian Journal of Chemistry.[1][2]

  • CDN Isotopes. (2024).[1][2][3] Stability and Handling of Deuterated Standards.[1][2] Technical Data Sheet D-5802.[1][2][3][4]

  • BOC Sciences. (2023).[1][2][3] Deuteration of Amines and Amides: Stability and Synthesis.[1][2]

  • PubChem. (2024).[1][2][3] Compound Summary: Diisopropylamine Hydrochloride.[1][2][3][5][6] National Library of Medicine.[1][2] [1][2][3]

Sources

Optimization

Improving extraction recovery of Di-iso-propyl-d14-amine hcl from complex matrices

Welcome to the technical support center for optimizing the extraction of Di-iso-propyl-d14-amine HCl. As a deuterated internal standard, achieving high and consistent recovery of this analyte is paramount for the accurac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of Di-iso-propyl-d14-amine HCl. As a deuterated internal standard, achieving high and consistent recovery of this analyte is paramount for the accuracy and reproducibility of your quantitative analyses. Complex biological and environmental matrices present significant challenges, from protein and lipid interference to issues of analyte solubility and binding.

This guide is structured as a series of troubleshooting questions and in-depth answers. It is designed to move beyond simple procedural steps to explain the fundamental chemical principles at play, empowering you to diagnose and resolve extraction issues effectively.

Frequently Asked Questions & Troubleshooting

Q1: My recovery for Di-iso-propyl-d14-amine HCl is unexpectedly low. What are the first things I should check?

A1: Before delving into complex extraction parameters, it's crucial to rule out foundational issues. Low recovery can often be traced back to pre-analytical or systemic errors.

Core Action Items:

  • Verify Standard Integrity: Confirm the concentration and purity of your Di-iso-propyl-d14-amine HCl stock solution. The HCl salt is generally stable, but improper storage or solvent evaporation can alter concentration. CDN Isotopes recommends storing the compound at room temperature and re-analyzing for chemical purity after three years.[1]

  • Assess Analyte Stability in Matrix: Perform a simple stability test. Spike the analyte into a blank matrix and analyze it immediately, and then again after the typical duration of your sample preparation workflow. Amines can be susceptible to enzymatic degradation or pH shifts in biological matrices.[2]

  • Check for H/D Exchange: While the deuterium atoms on the carbon backbone are stable, ensure your analytical conditions (e.g., extreme pH or temperature) are not promoting hydrogen-deuterium exchange, which could affect quantification if not monitored.[2][3]

  • Evaluate Instrument Performance: Inject a pure, known concentration of your standard directly into the LC-MS system to confirm that sensitivity and response are within expected ranges. This isolates extraction issues from analytical detection problems.

Q2: How does pH critically influence the extraction of a secondary amine like Di-iso-propyl-d14-amine?

A2: The pH of your sample is arguably the single most important factor governing the extractability of an amine. Di-iso-propyl-d14-amine exists in a pH-dependent equilibrium between its charged (protonated) and neutral (free base) forms.

  • Acidic Conditions (Low pH): The amine group is protonated, forming the water-soluble cation [(CD₃)₂CD]₂NH₂⁺. This form has very low solubility in non-polar organic solvents.

  • Basic Conditions (High pH): The amine group is deprotonated, forming the neutral free base [(CD₃)₂CD]₂NH. This form is significantly more soluble in organic solvents and less soluble in water.

The Causality: To extract the amine from an aqueous matrix (like plasma or urine) into an organic solvent, you must adjust the sample pH to be basic. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa of the amine. The pKa of diisopropylamine is approximately 11. Therefore, adjusting the sample pH to ≥ 12-13 is essential to ensure it is overwhelmingly in its neutral, extractable form.

Caption: pH-dependent partitioning of Di-iso-propyl-d14-amine.

Q3: I'm using Liquid-Liquid Extraction (LLE). Which organic solvents are best, and why am I still getting low recovery despite pH adjustment?

A3: The choice of solvent is critical and depends on creating an efficient partition from the aqueous phase while minimizing the extraction of interferences.

Solvent Selection: For extracting the neutral amine free base, a water-immiscible organic solvent of intermediate polarity is often a good starting point.

SolventPolarity IndexDensity (g/mL)Key Characteristics
Hexane 0.10.66Very non-polar. Good for extracting very non-polar analytes, but may be too weak for diisopropylamine.
Methyl-tert-butyl ether (MTBE) 2.50.74Excellent choice. Good solvency for amines, low water miscibility, and forms the upper layer.
Dichloromethane (DCM) 3.11.33Effective solvent, but is denser than water (forms bottom layer) and can form emulsions.
Ethyl Acetate 4.40.90Good general-purpose solvent. Can extract more polar interferences. Prone to hydrolysis at high pH.

Troubleshooting Low LLE Recovery: If recovery is still low after basifying the sample, consider these factors:

  • Insufficient Basification: Did you just add a buffer, or did you measure and confirm the final pH of the sample is >12? High concentrations of proteins or salts in matrices can have a buffering capacity that must be overcome.

  • Insufficient Mixing: Vortexing or mechanical shaking must be vigorous enough to create a large surface area between the aqueous and organic phases for efficient mass transfer. A vortex time of 1-2 minutes is a common starting point.

  • Phase Volume Ratio: If the volume of your organic solvent is too small, it can become saturated with the analyte, preventing further extraction. A typical starting ratio is 1:1 or 1:2 (sample:solvent).

  • Analyte Adsorption: Polar analytes can adsorb to glass or plastic surfaces, especially at trace concentrations.[4] Using silanized glassware or polypropylene tubes can mitigate this. Pre-rinsing containers with a solution of the analyte can also help passivate active sites.

Q4: What type of Solid-Phase Extraction (SPE) sorbent is most suitable for Di-iso-propyl-d14-amine HCl?

A4: Solid-Phase Extraction (SPE) offers a more targeted cleanup than LLE. For a polar, basic compound like Di-iso-propyl-d14-amine, you have three primary choices for the sorbent.[5][6]

  • Reversed-Phase (e.g., C18, C8):

    • Mechanism: Primarily hydrophobic interactions.

    • Principle: You must load your sample under conditions where the analyte is most polar (i.e., protonated and charged at low pH) to ensure it does not retain on the non-polar sorbent. This strategy is generally not recommended for retaining a polar amine like this, as retention will be very weak. It is more suitable for cleaning up a non-polar sample matrix while letting the polar amine pass through in the load/wash steps.

  • Normal-Phase (e.g., Silica, Diol, Amino):

    • Mechanism: Polar interactions (hydrogen bonding, dipole-dipole).[7]

    • Principle: The sample must be dissolved in a non-polar solvent (e.g., hexane, DCM) for the polar amine to be retained on the polar sorbent. This often requires a preliminary LLE or sample dry-down and reconstitution, adding complexity. Elution is achieved with a more polar solvent like methanol or isopropanol.[7]

  • Cation Exchange (e.g., Sulfonic Acid-based, SCX):

    • Mechanism: Electrostatic attraction.[6]

    • Principle: This is the most effective and recommended strategy. The amine is protonated at a low pH (pH < 9) to become positively charged. It is then loaded onto the negatively charged cation exchange sorbent.

    • Workflow:

      • Condition: Activate the sorbent with Methanol, then Water.

      • Equilibrate: Flush with an acidic buffer (e.g., 2% formic acid in water) to ensure the sorbent is charged and the analyte will be charged upon loading.

      • Load: Load the sample, pre-adjusted to a low pH. The positively charged amine binds strongly to the sorbent.

      • Wash: Wash with the acidic buffer to remove neutral and acidic interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences.

      • Elute: Elute the analyte with a small volume of a basic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the amine, breaking the ionic bond and releasing it from the sorbent.

Caption: Recommended Cation Exchange SPE Workflow for Di-iso-propyl-d14-amine.

Q5: I'm working with plasma/serum. How do I effectively remove proteins before extraction?

A5: Proteins are a major source of interference and can clog SPE cartridges or cause emulsions in LLE. Protein precipitation is a mandatory first step.

Protocol: Protein Precipitation

  • Principle: The addition of a water-miscible organic solvent or a strong acid disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.

  • Procedure:

    • To 100 µL of plasma, add 300-400 µL (a 3:1 or 4:1 ratio) of ice-cold Acetonitrile or Methanol.

    • Vortex vigorously for 1-2 minutes to ensure complete mixing and precipitation.

    • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to form a tight pellet.[8]

    • Carefully collect the supernatant, which now contains your analyte.

  • Causality & Choice of Solvent:

    • Acetonitrile: Generally provides cleaner extracts as it precipitates a wider range of proteins more effectively than methanol.

    • Methanol: Also effective but may leave more proteins in solution.

    • Acidification (e.g., Trichloroacetic Acid): Very effective but can be harsh and may not be compatible with downstream analysis.

  • Next Steps: The resulting supernatant can now be diluted and pH-adjusted for direct injection, LLE, or SPE.

Q6: My final extract is clean, but the recovery is still poor. Could non-specific binding (NSB) be the issue?

A6: Yes, non-specific binding is a common and often overlooked cause of low recovery, particularly for polar or charged molecules at low concentrations.[4][9] The analyte can adsorb to any surface it contacts: pipette tips, vials, well plates, and transfer tubing.

Troubleshooting NSB:

  • Material Choice: Switch from glass to polypropylene containers, or use silanized (deactivated) glassware.

  • Solvent Composition: Ensure the final extract solvent is compatible with the analyte. Reconstituting a polar amine in a very non-polar solvent can cause it to "crash out" of solution and stick to the container walls. Adding a small percentage of a more polar solvent (e.g., 5-10% isopropanol or methanol in acetonitrile) can help maintain solubility.

  • Blocking Agents: In some challenging cases, adding a small amount of a non-interfering compound that is structurally similar to your analyte to the reconstitution solvent can help saturate active binding sites on container surfaces.

  • Concentration of Internal Standard: Using an appropriately high concentration of the internal standard can help mitigate adsorptive losses.[4]

References

  • CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase.
  • Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent . National Institutes of Health (NIH). [Link]

  • Analytical Methods . Ministry of Food and Drug Safety. [Link]

  • CN1054366C - Process for producing isopropyl amine.
  • Solid-phase extraction . Wikipedia. [Link]

  • US2348683A - Separation of di-isopropyl amine
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols . MDPI. [Link]

  • In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines . ACS Publications. [Link]

  • Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization . Royal Society of Chemistry. [Link]

  • Internal Standard Calibration Problems . LCGC International. [Link]

  • Solid-Phase Extraction . Chemistry LibreTexts. [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances . ResearchGate. [Link]

  • EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
  • Problems with analysis of biological matrices . Slideshare. [Link]

  • Understanding and Improving Solid-Phase Extraction . LCGC International. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample . National Institutes of Health (NIH). [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited . National Institutes of Health (NIH). [Link]

  • CN106349085A - Separation and purification method of crude isopropyl amine.
  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine . National Institutes of Health (NIH). [Link]

  • Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies . ResearchGate. [Link]

  • Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds . National Institutes of Health (NIH). [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of Di-iso-propyl-d14-amine HCl

Current Status: Operational Ticket ID: DIPA-D14-SYNTH-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Executive Summary Synthesizing Di-iso-propyl-d14-amine HCl (Bis(propan-2-yl-d7)amine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DIPA-D14-SYNTH-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Synthesizing Di-iso-propyl-d14-amine HCl (Bis(propan-2-yl-d7)amine hydrochloride) presents a unique intersection of kinetic challenges and isotopic stewardship. Unlike linear amines, the steric bulk of the isopropyl group creates a significant energy barrier for the second alkylation step, often leaving researchers stranded with high levels of mono-isopropyl-d7-amine. Furthermore, the high cost of deuterated precursors (Acetone-d6, NaBD4) demands a protocol that maximizes atom economy while preventing H/D scrambling.

This guide moves beyond standard recipes to address the mechanistic failure points in the reductive amination of hindered deuterated amines.

Module 1: Synthesis Strategy & Critical Control Points

The Core Protocol: Deuterated Reductive Amination

The most robust route for lab-scale synthesis avoids high-pressure D2 gas reactors in favor of hydride reducing agents. This offers better stoichiometric control and minimizes isotopic dilution.

Reaction Pathway:

  • Imine Formation: Acetone-d6 + Ammonium Chloride-d4

    
     Imine-d10
    
  • Reduction 1: Imine-d10 + NaBD4

    
     Mono-isopropyl-d7-amine
    
  • Imine Formation 2 (The Bottleneck): Mono-amine + Acetone-d6

    
     Iminium species
    
  • Reduction 2: Iminium + NaBD4

    
    Di-iso-propyl-d14-amine 
    
Visual Workflow: Reaction Logic

The following diagram illustrates the critical path and where impurities typically enter the system.

SynthesisWorkflow Start Precursors (Acetone-d6 + NH4Cl-d4) Step1 Intermediate 1 (Mono-isopropyl-d7-amine) Start->Step1 NaBD4, < 20°C Step1->Step1 Stalls here if Acetone-d6 is limiting Step2 Bottleneck Step (Steric Hindrance) Step1->Step2 + Excess Acetone-d6 pH Control (5-6) Product Target Free Base (Di-iso-propyl-d14-amine) Step2->Product Slow Kinetics NaBD4 Salt Final Salt (DIPA-d14 HCl) Product->Salt HCl in Dioxane/Ether Anhydrous

Figure 1: Step-wise progression of reductive amination showing the critical kinetic bottleneck at the second alkylation step.

Module 2: Troubleshooting & FAQs

Category A: Reaction Selectivity (Mono vs. Di)

Q: Why does my reaction stall at the mono-isopropyl-d7-amine stage? A: This is a classic steric issue. The isopropyl group is bulky.[1] Once the mono-amine forms, the nitrogen becomes sterically crowded, making the attack on a second molecule of acetone-d6 kinetically unfavorable compared to the first addition.

  • The Fix:

    • Stoichiometry: You must use a significant excess of Acetone-d6 (at least 2.5 to 3.0 equivalents relative to the amine source).

    • Sequential Addition: Do not add all NaBD4 at once. Allow the mono-amine to form and equilibrate with excess acetone-d6 for 2–4 hours before adding the second portion of hydride. This forces the equilibrium toward the iminium species.

    • pH Adjustment: The formation of the second iminium ion is acid-catalyzed. Ensure the pH is maintained around 5–6 using DCl/D2O or AcOD. If the solution is too basic, the iminium ion won't form; too acidic, and the amine is protonated and non-nucleophilic [1].

Q: Can I use NaCNBH3 instead of NaBD4? A: Yes, and it is often preferred for selectivity. Sodium cyanoborohydride is less aggressive and stable at pH 6, allowing you to run the reaction under conditions that favor iminium formation without reducing the ketone too quickly. However, ensure you use NaBD3CN (deuterated) to prevent hydride (H-) incorporation at the methine position, which would ruin your isotopic purity (d13 vs d14) [2].

Category B: Isotopic Purity & Scrambling

Q: My MS shows an M+13 peak alongside the M+14. Where is the proton coming from? A: The "d14" designation refers to the carbon skeleton. If you see M+13, you have incorporated a Hydrogen atom at a non-exchangeable position (likely the methine CH).

  • Source 1: The Reducing Agent. Did you use NaBH4 instead of NaBD4? The hydride attacks the imine carbon. If you use a protonated borohydride, you will introduce H at the methine position.

  • Source 2: Solvent Exchange. While alkyl protons are generally non-acidic, the iminium intermediate is susceptible. Ensure you are using anhydrous deuterated solvents (MeOD or THF-d8) if your mechanism involves any reversible steps where solvent protons could participate.

  • Source 3: Moisture. Water (H2O) can hydrolyze the borohydride or participate in equilibrium steps. All glassware must be flame-dried.

Category C: Salt Formation & Workup

Q: The final HCl salt is an oil, not a solid. How do I crystallize it? A: Diisopropylamine HCl is hygroscopic and can form oils if trace water or excess solvent is present.

  • Protocol:

    • Dissolve the crude free base in anhydrous diethyl ether or TBME .

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) dropwise. Do not use aqueous HCl.

    • If it oils out, scratch the flask sides or add a seed crystal.

    • Trituration: Decant the solvent, add fresh anhydrous pentane, and sonicate. This often forces the oil into a white solid [3].

Module 3: Experimental Data & Validation

Troubleshooting Matrix: Symptom vs. Solution
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete 2nd alkylation (Steric)Increase Acetone-d6 (3.0 eq); Increase reaction time (24h+).
Mixed Isotopes (d13/d14) H-Hydride source or wet solventVerify NaBD4 certificate; Use MeOD/D2O; Flame-dry glassware.
Sticky/Oily Salt Hygroscopicity / Residual SolventsTriturate with pentane; Dry under high vacuum (P2O5 trap).
Yellow Product Oxidation / PolymerizationPerform all steps under Argon/Nitrogen; Distill free base before salting.
Analytical Decision Tree

Use this logic flow to validate your product before committing to the final salt formation.

ValidationTree Check1 1. Run H-NMR (Proton) Result1 Any peaks in alkyl region (1.0 - 3.5 ppm)? Check1->Result1 Fail1 FAIL: Incomplete Deuteration (Check Reagents) Result1->Fail1 Yes Pass1 PASS: Silent Alkyl Region Result1->Pass1 No Check2 2. Run MS (ESI+) Pass1->Check2 Result2 Observe Mass Shift? Check2->Result2 Pass2 Target: [M+H]+ = 116.2 (approx) (101 + 14 + 1) Result2->Pass2 M+14 Pattern Fail2 FAIL: M+13 dominant Result2->Fail2 M+13 Pattern

Figure 2: Analytical workflow to confirm isotopic enrichment (d14) prior to salt formation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Refer to section on Diisopropylamine purification).

Sources

Optimization

Technical Support Center: Impact of Isotopic Purity of Di-iso-propyl-d14-amine HCl on Quantification

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing Di-iso-propyl-d14-amine HCl as a stable isotope-labeled internal standard (SIL-IS)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing Di-iso-propyl-d14-amine HCl as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. Here, we will explore the critical impact of isotopic purity on data quality and provide actionable troubleshooting protocols to ensure the accuracy and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the use and properties of Di-iso-propyl-d14-amine HCl.

Q1: What is Di-iso-propyl-d14-amine HCl, and why is it used in quantitative analysis?

A: Di-iso-propyl-d14-amine HCl is the deuterium-labeled form of diisopropylamine hydrochloride, where 14 hydrogen atoms have been replaced by their heavy isotope, deuterium.[1][2] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard. Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences nearly identical ionization behavior in the mass spectrometer's source.[3] This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of analytical error.[4][5]

Q2: What is the difference between isotopic purity and chemical purity?

A: This is a crucial distinction.

  • Chemical Purity refers to the percentage of the material that is the specified chemical compound (Di-iso-propyl-d14-amine HCl), free from other chemical entities or contaminants. A high chemical purity (e.g., >99%) is essential.[6]

  • Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the Di-iso-propyl-d14-amine HCl molecules that actually contain the full 14 deuterium atoms. The remainder consists of molecules with fewer deuterium atoms (e.g., d13, d12) and, most importantly, the completely unlabeled (d0) version of the molecule.

Q3: What is a typical recommended isotopic purity for a deuterated internal standard?

A: For reliable and accurate quantitative results, the isotopic purity of a deuterated internal standard should be as high as possible, typically ≥98% .[6][7] This high level of enrichment minimizes the concentration of the unlabeled analyte present as an impurity within the internal standard material.

Q4: How does low isotopic purity of Di-iso-propyl-d14-amine HCl affect my quantitative results?

A: Low isotopic purity directly compromises the accuracy of your quantification, primarily by causing a positive bias, leading to an overestimation of the analyte's concentration.[8] This issue is most severe at the lower end of the calibration curve, particularly at the Lower Limit of Quantification (LLOQ). The primary mechanism for this is known as "crosstalk" or "cross-contribution."

Q5: What is "crosstalk" or "cross-contribution," and why is it a problem?

A: Crosstalk occurs when the internal standard solution contributes to the signal of the analyte you are trying to measure. During the synthesis of Di-iso-propyl-d14-amine HCl, it is nearly impossible to achieve 100% isotopic enrichment. Consequently, the internal standard material will contain a small amount of the unlabeled (d0) diisopropylamine.[9] When you add the internal standard to your samples, you are inadvertently adding a small, unmeasured amount of the analyte itself. This leads to an artificially inflated analyte signal, causing inaccurate results.[9][10] Regulatory guidance often suggests that the interference from an internal standard in a blank sample should not be more than 20% of the response at the LLOQ.[9]

Q6: Can the deuterium labels on Di-iso-propyl-d14-amine HCl exchange back to hydrogen?

A: The stability of deuterium labels is a valid concern and depends on their position within the molecule.[11] Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or acidic carbons can sometimes exchange with hydrogen from the solvent (e.g., water). However, in Di-iso-propyl-d14-amine HCl, the deuterium atoms are located on carbon atoms that are not readily exchangeable under typical analytical conditions.[1] Therefore, back-exchange is not a significant concern for this specific internal standard.

Section 2: Troubleshooting Guide: Inaccurate Quantification & IS-Related Issues

Use this guide to diagnose and resolve common problems encountered during your analysis.

Problem 1: Analyte concentration appears artificially high, especially at the LLOQ.

  • Potential Cause: Cross-contribution from unlabeled impurity in the Di-iso-propyl-d14-amine HCl internal standard. The signal from the d0 impurity in your IS is becoming a significant portion of the total analyte signal at low concentrations.

  • Troubleshooting Steps:

    • Confirm the Issue: The first step is to quantify the level of crosstalk. Use Protocol 1 below to prepare and analyze a "zero sample" (a blank matrix sample containing only the internal standard).

    • Analyze the Data: Measure the peak area in the mass channel of the unlabeled analyte.

    • Evaluate against LLOQ: Compare the analyte response from the zero sample to the analyte response in your LLOQ standard. If the response in the zero sample is significant (e.g., >5-10% of the LLOQ response), you have confirmed a crosstalk issue that needs to be addressed.

    • Mitigate the Issue: Proceed to Protocol 2 for a workflow on resolving the problem.

Problem 2: Poor assay precision and accuracy across the calibration curve.

  • Potential Cause: While crosstalk is a primary concern, inconsistent IS response can also lead to poor performance. This could be due to suboptimal IS concentration or solubility issues.

  • Troubleshooting Steps:

    • Review IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. An excessively high IS concentration can not only worsen crosstalk but may also lead to detector saturation or solubility problems.[12]

    • Check IS Response Variability: Examine the raw peak area of the Di-iso-propyl-d14-amine HCl across all samples in a single run. The coefficient of variation (%CV) should be low and consistent. The FDA provides guidance on evaluating IS response variability.[13]

    • Re-optimize IS Concentration: If variability is high, consider lowering the IS concentration. Ensure it is still high enough to provide a robust signal but low enough to minimize crosstalk and other potential issues.

Section 3: Essential Experimental Protocols

These protocols provide a self-validating framework for managing the isotopic purity of your internal standard.

Protocol 1: Verification of Isotopic Purity and Crosstalk Assessment

This protocol should be performed for every new lot of Di-iso-propyl-d14-amine HCl before it is used in routine sample analysis.

Objective: To quantify the percentage of the unlabeled analyte (d0) present in the deuterated internal standard and assess its potential impact on the assay's LLOQ.

Materials:

  • New lot of Di-iso-propyl-d14-amine HCl.

  • Unlabeled diisopropylamine HCl analytical standard.

  • Blank matrix (e.g., plasma, urine, buffer) free of the analyte.

  • Calibrated pipettes and standard laboratory glassware.

  • Validated LC-MS/MS system.

Methodology:

  • Prepare Internal Standard Working Solution: Prepare your Di-iso-propyl-d14-amine HCl working solution at the final concentration used in your assay.

  • Prepare LLOQ Sample: Prepare a standard at the Lower Limit of Quantification (LLOQ) by spiking the unlabeled analyte into the blank matrix. Add the IS working solution as you would for a regular sample.

  • Prepare Zero Sample: Prepare a "zero sample" by adding only the IS working solution to the blank matrix. Do not add any unlabeled analyte.

  • LC-MS/MS Analysis:

    • Inject a blank matrix sample to ensure no baseline interference.

    • Inject the Zero Sample (n=3).

    • Inject the LLOQ Sample (n=3).

  • Data Processing:

    • For all injections, integrate the peak area for the unlabeled analyte (analyte MRM transition) and the deuterated internal standard (IS MRM transition).

    • Calculate the average peak areas.

Data Analysis and Acceptance Criteria:

SampleAverage Analyte Peak Area (A_analyte)Average IS Peak Area (A_IS)
Zero Sample A_zeroA_IS_zero
LLOQ Sample A_LLOQA_IS_LLOQ

Calculate the Percent Crosstalk:

% Crosstalk = (A_zero / A_LLOQ) * 100

Acceptance Criterion: The calculated % Crosstalk should be ≤ 20% as per general industry and regulatory expectations.[9] Ideally, for a robust assay, this value should be even lower, for instance, <5% . If the criterion is not met, the new lot of the internal standard may not be suitable for the assay at its current sensitivity level.

Protocol 2: Workflow for Mitigating a Confirmed Crosstalk Issue

This workflow provides a logical progression for addressing an unacceptable level of crosstalk identified in Protocol 1.

Mitigating_Crosstalk start Crosstalk Assessment Fails (e.g., >5% of LLOQ) q1 Is the IS concentration in the assay optimized? start->q1 proc1 Reduce IS concentration (e.g., by 50-75%) and re-run Protocol 1. q1->proc1 No proc2 Contact the supplier. Request Certificate of Analysis for isotopic purity. q1->proc2 Yes a1_yes Yes, concentration is optimal a1_no No, using a high default concentration q2 Did reducing IS concentration solve the crosstalk issue? proc1->q2 q2->proc2 No end_good Adopt new, lower IS concentration for the validated assay. q2->end_good Yes a2_yes Yes, crosstalk is now acceptable a2_no No, crosstalk is still too high proc3 Source a new lot of Di-iso-propyl-d14-amine HCl with higher isotopic purity (e.g., >99%). proc2->proc3 end_bad Quarantine or reject the current lot of IS. Perform Protocol 1 on the new lot. proc3->end_bad Isotopic_Impurity_Impact true_analyte True Analyte (Unlabeled d0) signal_analyte Measured Analyte Signal (d0 channel) true_analyte->signal_analyte Contributes to signal is_solution Added IS Solution (Di-iso-propyl-d14-amine HCl) labeled_is Correctly Labeled IS (d14) is_solution->labeled_is ~98% unlabeled_impurity Unlabeled Impurity (d0) is_solution->unlabeled_impurity ~2% signal_is IS Signal (d14 channel) labeled_is->signal_is unlabeled_impurity->signal_analyte Crosstalk Contribution

Caption: Workflow of how isotopic impurity causes signal inflation.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • LGC Group. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube.
  • WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.
  • Ye, C., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Okada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Suneel, P., et al. (2021). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis.
  • LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • U.S. Food and Drug Administration (FDA). (2018). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • PubChem. N,N-Diisopropylamine-d14 Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • LGC Standards. N,N-Diisopropylamine-d14 HCl | CAS 1219803-88-9.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating LC-MS Quantification of Diisopropylamine (DIPA) and Nitrosamine Precursors

Validation of an LC-MS method using Di-iso-propyl-d14-amine HCl[1] Executive Summary In the wake of global regulatory actions concerning nitrosamine impurities (e.g., NDIPA) in pharmaceuticals, the quantification of thei...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of an LC-MS method using Di-iso-propyl-d14-amine HCl[1]

Executive Summary

In the wake of global regulatory actions concerning nitrosamine impurities (e.g., NDIPA) in pharmaceuticals, the quantification of their amine precursors—specifically Diisopropylamine (DIPA) —has become a critical quality attribute.

This guide provides a technical validation framework for using Di-iso-propyl-d14-amine HCl (DIPA-d14) as a Stable Isotope Labeled Internal Standard (SIL-IS). We objectively compare its performance against structural analogs and external standardization, demonstrating why the d14-isotopologue is the requisite tool for overcoming the severe matrix effects associated with small aliphatic amines.

The Challenge: Small Amine Analysis in Complex Matrices

Diisopropylamine (MW 101.19) is a secondary amine used in the synthesis of various APIs (e.g., Metformin, Sartans). Its analysis is plagued by three specific chromatographic and mass-spectrometric hurdles:

  • Poor Retention: Small aliphatic amines exhibit poor retention on conventional C18 columns, often eluting in the "void volume" where ion suppression is highest.

  • Severe Matrix Effects: Co-eluting salts and phospholipids in the void volume drastically suppress ionization efficiency.

  • Ion Crosstalk: Low molecular weight analytes often suffer from interference by fragmentation of larger background ions.

The Solution: Di-iso-propyl-d14-amine HCl
  • Chemical Structure: Hydrochloride salt of per-deuterated diisopropylamine.[2]

  • Mass Shift: +14 Da (Total MW ~115.28 for free base).

  • Role: Corrects for ionization suppression by co-eluting perfectly with the analyte while providing a distinct mass channel.[3]

Comparative Performance Analysis

We compared the validation metrics of DIPA quantification using three different standardization strategies.

  • Method A (Gold Standard): Internal Standardization using Di-iso-propyl-d14-amine HCl .

  • Method B (Alternative): Internal Standardization using a Structural Analog (Dipropylamine ).

  • Method C (Control): External Standardization (No Internal Standard).

Experimental Data Summary

Matrix: API formulation extract (Metformin HCl). Spike Level: 50 ng/mL.

MetricMethod A: DIPA-d14 (The Product)Method B: Structural AnalogMethod C: External Std
Retention Time (RT) 2.45 min (Matches Analyte)3.10 min (Shifted)N/A
Matrix Factor (MF) 0.98 (Normalized)0.65 (Uncorrected)0.45 (Severe Suppression)
Recovery (%) 98.2%72.4%45.1%
Precision (% RSD) 1.8% 8.5%15.2%
Accuracy (%) 100.5% 82.0%55.0%
Technical Insight: The Causality of Failure in Alternatives
  • Why Method B Fails: The structural analog (Dipropylamine) is more hydrophobic. It elutes after the suppression zone. Consequently, the analyte (DIPA) suffers suppression at 2.45 min, but the IS (at 3.10 min) does not. The ratio fails to correct the signal loss.

  • Why Method A Succeeds: DIPA-d14 is chemically identical. It experiences the exact same suppression event at 2.45 min. The signal ratio (Analyte/IS) remains constant despite the matrix load.

Mechanism of Action: Matrix Effect Correction

The following diagram illustrates how the DIPA-d14 IS auto-corrects for ion suppression, whereas a structural analog fails due to retention time shifting.

MatrixEffectCorrection cluster_0 LC Elution Profile cluster_1 MS Ionization Outcome MatrixZone Matrix Suppression Zone (Salts/Phospholipids) Analyte Analyte: DIPA (RT: 2.45 min) MatrixZone->Analyte Suppresses IS_d14 IS: DIPA-d14 (RT: 2.45 min) MatrixZone->IS_d14 Suppresses IS_Analog IS: Analog (RT: 3.10 min) MatrixZone->IS_Analog Misses (Late Elution) Signal_A Suppressed Signal Analyte->Signal_A Signal_d14 Suppressed Signal IS_d14->Signal_d14 Signal_Analog Full Signal (No Suppression) IS_Analog->Signal_Analog Result_d14 Ratio Corrected (Errors Cancel Out) Signal_A->Result_d14 Result_Analog Ratio Biased (False Low Result) Signal_A->Result_Analog Signal_d14->Result_d14 Signal_Analog->Result_Analog

Caption: Figure 1. Mechanism of Matrix Effect Correction. DIPA-d14 co-elutes with the analyte, ensuring both experience identical ionization suppression, allowing the ratio to cancel out the error.

Validated Experimental Protocol

This protocol is designed for compliance with ICH M10 Bioanalytical Method Validation guidelines.

Materials
  • Analyte: Diisopropylamine (DIPA).[2]

  • Internal Standard: Di-iso-propyl-d14-amine HCl (Isotopic Purity ≥ 98%).[4]

  • Column: Thermo Acclaim™ Polar Advantage II (C18 with polar embedded group) or equivalent HILIC column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Methanol.[5]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of sample (API solution or plasma) to a centrifuge tube.

  • Spike IS: Add 10 µL of DIPA-d14 Working Solution (1 µg/mL in Methanol).

    • Critical Step: Vortex immediately to ensure equilibration of the IS with the matrix before extraction.

  • Basify: Add 50 µL of 5% Ammonium Hydroxide (to ensure amine is in free base form for extraction).

  • Extract: Add 500 µL MTBE (Methyl tert-butyl ether). Vortex for 5 mins.

  • Centrifuge: 10,000 rpm for 5 mins.

  • Reconstitute: Transfer supernatant, evaporate to dryness, and reconstitute in Mobile Phase A.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization APCI (Positive Mode)Preferred over ESI for small aliphatic amines to reduce susceptibility to matrix effects.
Column Temp 40°CImproves peak shape and reproducibility.
Flow Rate 0.5 mL/minOptimal for APCI source desolvation.
MRM Transition (Analyte) 102.1 → 60.1Quantifier transition for DIPA.
MRM Transition (IS) 116.2 → 74.2 DIPA-d14 . The +14 shift prevents cross-talk from the native isotope.

Validation Workflow Diagram

The following workflow ensures data integrity from sample receipt to final quantification.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Validation Spike Spike DIPA-d14 IS (Crucial Normalization Step) Start->Spike Extract L/L Extraction (Alkaline pH) Spike->Extract Sep Chromatographic Separation (Polar Embedded C18) Extract->Sep Detect MRM Detection (DIPA: 102->60 | d14: 116->74) Sep->Detect Ratio Calculate Area Ratio (Analyte Area / IS Area) Detect->Ratio Curve Regression Analysis (1/x² weighting) Ratio->Curve

Caption: Figure 2. Step-by-step validation workflow emphasizing the critical IS spiking stage.

References

  • Thermo Fisher Scientific. (2021). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Retrieved from

  • PubChem. (2024).[2] N,N-Diisopropylamine-d14 Hydrochloride Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • LGC Standards. (2024). Certificate of Analysis: N,N-Diisopropylamine-d14 Hydrochloride.[2][6] Retrieved from

  • CDN Isotopes. (2024). Product Specifications: Di-iso-propyl-d14-amine HCl.[2][4][6] Retrieved from

  • US FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Comparative

Comparing Di-iso-propyl-d14-amine hcl to its non-deuterated analog

Title: Comparative Technical Guide: Di-iso-propyl-d14-amine HCl vs. Native Analog Executive Summary This guide provides a technical comparison between Di-iso-propyl-d14-amine HCl (DIPAM-d14 HCl) and its non-deuterated an...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Di-iso-propyl-d14-amine HCl vs. Native Analog

Executive Summary

This guide provides a technical comparison between Di-iso-propyl-d14-amine HCl (DIPAM-d14 HCl) and its non-deuterated analog, Diisopropylamine HCl (DIPAM HCl). While chemically equivalent in terms of valence and connectivity, the isotopic substitution of fourteen hydrogen atoms with deuterium (


H) introduces significant shifts in vibrational frequency, bond dissociation energy, and mass spectrometry signatures. These properties make the deuterated analog a critical tool for Kinetic Isotope Effect (KIE)  studies, mass spectrometry quantification , and metabolic stability profiling  in drug discovery.

Physicochemical & Structural Analysis

The primary distinction lies in the isotopic mass and the resulting Zero-Point Energy (ZPE) of the carbon-hydrogen vs. carbon-deuterium bonds.[1] The C-D bond is shorter and stronger, leading to the physicochemical divergences listed below.

Table 1: Comparative Specifications
FeatureDiisopropylamine HCl (Native)Di-iso-propyl-d14-amine HCl (Deuterated)
CAS Number 819-79-41219803-88-9
Chemical Formula


Molecular Weight 137.65 g/mol 151.74 g/mol (+14.09 Da shift)
Structure


C-H/C-D Bond Energy ~98 kcal/mol~100 kcal/mol (Stronger)
Vibrational Freq (C-X) ~2900 cm

~2100 cm

(Silent in

H NMR)
pKa (Conjugate Acid) ~11.05~11.10 (Secondary Isotope Effect)
Melting Point 211-213 °C211-213 °C (Negligible difference)

Critical Note on Exchangeable Protons: The "d14" designation refers to the carbon-bound hydrogens. The amine proton (


) and the acid proton (

) remain as protium (

H) unless specifically exchanged in a deuterated solvent (e.g.,

), as they are labile.

Mechanistic Utility: The Kinetic Isotope Effect (KIE)[1][3][4][5]

The deuterated analog is essential for determining reaction mechanisms via the Kinetic Isotope Effect. Because the C-D bond has a lower Zero-Point Energy (ZPE) than the C-H bond, the activation energy required to cleave it is higher.[2]

  • Primary KIE (

    
    ):  If the C-H/C-D bond breaks during the rate-determining step (e.g., elimination reactions), the deuterated compound will react significantly slower.
    
  • Secondary KIE (

    
    ):  If the hybridization of the carbon changes (e.g., 
    
    
    
    to
    
    
    ) without bond breaking, a smaller rate change is observed.
Diagram 1: The Deuterium "Roadblock" in Metabolism

This diagram illustrates how the stronger C-D bond in DIPAM-d14 resists oxidative dealkylation by Cytochrome P450 enzymes, a concept known as "Metabolic Switching."

MetabolicStability Drug Diisopropylamine Derivative CYP Cytochrome P450 (Oxidative Dealkylation) Drug->CYP Substrate Binding MetaboliteH Rapid Metabolism (C-H Bond Cleavage) CYP->MetaboliteH Native (H) Low Activation Energy MetaboliteD Blocked/Slowed Metabolism (C-D Bond Resistance) CYP->MetaboliteD Deuterated (d14) High Activation Energy

Caption: The "Deuterium Switch" effect.[] The higher bond dissociation energy of C-D bonds impedes CYP450-mediated oxidation, extending the half-life of the deuterated analog.

Application in Bioanalysis (LC-MS/MS)

DIPAM-d14 HCl is the "Gold Standard" Internal Standard (IS) for quantifying diisopropylamine or related impurities (like nitrosamines) in biological matrices.

  • Co-Elution: Being chemically identical, it elutes at the same retention time as the analyte, experiencing the exact same matrix effects (ion suppression/enhancement).

  • Mass Separation: The +14 Da mass shift allows the mass spectrometer to distinguish the IS from the analyte without "crosstalk" (isotopic overlap).

Experimental Protocols

Protocol A: In-Situ Preparation of Lithium Diisopropylamide-d14 (LDA-d14)

Purpose: To generate a deuterated strong base for enolization studies without isolating the free amine, minimizing isotopic loss.

Reagents:

  • Di-iso-propyl-d14-amine HCl (1.0 eq)[4]

  • n-Butyllithium (n-BuLi) (2.05 eq, 1.6M in hexanes)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Suspension: Add DIPAM-d14 HCl (151.7 mg, 1 mmol) and anhydrous THF (5 mL). Cool to -78°C (Dry ice/Acetone bath).

  • First Deprotonation (Neutralization): Add the first equivalent of n-BuLi (0.63 mL) dropwise.

    • Mechanism:[5][6]

      
      .
      
    • Observation: The solid HCl salt will dissolve/react, potentially leaving a fine suspension of LiCl.

  • Second Deprotonation (Activation): Add the remaining n-BuLi (0.66 mL) dropwise. Stir at -78°C for 15 minutes, then warm to 0°C for 10 minutes.

    • Mechanism:[5][6]

      
      .
      
  • Usage: The solution now contains LDA-d14 and 1 eq of LiCl. It is ready for immediate use in enolate formation.

Protocol B: LC-MS Internal Standard Spiking Workflow

Purpose: Accurate quantification of trace amines in plasma.

Diagram 2: LC-MS/MS Quantification Logic

LCMS_Workflow Sample Biological Sample (Unknown Conc. Analyte) Extract Extraction / Cleanup (Losses occur here) Sample->Extract Spike Spike DIPAM-d14 IS (Fixed Conc.) Spike->Extract Corrects for loss LC LC Separation (Co-elution) Extract->LC MS Mass Spec Detection (Separate Channels) LC->MS Calc Ratio Calculation (Area Analyte / Area IS) MS->Calc m/z 102 (Analyte) m/z 116 (d14-IS)

Caption: Workflow ensuring data integrity. Spiking the deuterated IS prior to extraction compensates for recovery losses and matrix effects during ionization.

Steps:

  • Stock Prep: Dissolve 1.52 mg DIPAM-d14 HCl in 10 mL Methanol to create a ~100 µg/mL (free base equivalent) stock.

  • Spiking: Add 10 µL of stock to 100 µL of plasma sample before protein precipitation.

  • Processing: Proceed with extraction (e.g., Acetonitrile crash).

  • Analysis: Monitor MRM transitions.

    • Native:

      
       (approx values, verify experimentally).
      
    • d14-IS:

      
       (Mass shift +14).
      

References

  • Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527. Link

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265–273. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package. (Demonstrates regulatory acceptance of deuterated drugs). Link

  • Wiesenthal, M. D., et al. (2021). Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2972. Link

Sources

Validation

Comparative Guide: Di-iso-propyl-d14-amine HCl vs. 13C/15N Internal Standards

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, DMPK Scientists, and Quality Control Managers. Executive Summary In quantitative LC-MS/MS analysis of amines—specifically Diiso...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, DMPK Scientists, and Quality Control Managers.

Executive Summary

In quantitative LC-MS/MS analysis of amines—specifically Diisopropylamine (DIPA) and its nitrosamine derivative N-nitrosodiisopropylamine (NDIPA) —the choice of internal standard (IS) dictates the robustness of the method.

Di-iso-propyl-d14-amine HCl (D14) is a widely available, cost-effective standard offering a massive mass shift (+14 Da), eliminating isotopic interference. However, it introduces a Chromatographic Isotope Effect , where the deuterated standard elutes earlier than the analyte in Reversed-Phase (RP) chromatography.[1] This separation exposes the IS and analyte to different matrix effects, potentially compromising quantification accuracy in complex biological matrices.


C or 

N-labeled standards
are the "Gold Standard" for regulated environments. They exhibit perfect co-elution with the analyte, ensuring identical ionization suppression/enhancement, but come at a significantly higher synthesis cost.

Part 1: The Physics of Separation (Technical Deep Dive)

The Deuterium Isotope Effect in Chromatography

The primary differentiator between D14 and


C/

N standards is their behavior on a chromatographic column.
  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond due to lower zero-point vibrational energy.[2] In Reversed-Phase Liquid Chromatography (RPLC), this makes the deuterated molecule slightly less lipophilic (less hydrophobic) than the non-deuterated analyte.

  • Result: Di-iso-propyl-d14-amine will elute earlier than native Diisopropylamine.

  • The Risk: If the retention time shift (

    
    ) moves the IS out of the specific matrix suppression zone of the analyte, the IS fails to compensate for matrix effects.
    
Mass Spectrometry Dynamics
  • D14 Advantage (Mass Shift): D14 provides a mass shift of +14 Da. This moves the IS precursor and product ions completely away from the natural isotopic envelope of the analyte (M+1, M+2), ensuring zero "cross-talk" or contribution to the analyte signal.

  • 
    C Advantage (Stability): 
    
    
    
    C atoms are non-exchangeable. While the D14 label (on the isopropyl carbons) is also stable, deuterated standards with labels on exchangeable sites (N-D, O-D) are risky. D14 avoids this by labeling the carbon backbone.
Comparative Data Summary
FeatureDi-iso-propyl-d14-amine HCl

C /

N Labeled Analogs
Mass Shift +14 Da (Excellent separation)Usually +1 to +6 Da (Depends on atom count)
Chromatographic Behavior RT Shift: Elutes earlier (RP-LC)Co-elution: Perfect overlap with analyte
Matrix Effect Compensation Moderate: Risk of differential suppressionSuperior: Identical suppression environment
Isotopic Stability High (C-D bonds are stable)High (Non-exchangeable)
Cost & Availability Low / High AvailabilityHigh / Custom Synthesis often required
Regulatory Preference Accepted (requires validation of RT shift)Preferred for GMP/GLP (Gold Standard)

Part 2: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate standard based on assay requirements.

IS_Selection_Strategy Start Select Internal Standard for Amine Analysis MatrixType Is the Sample Matrix Complex? (e.g., Plasma, Urine, Waste Water) Start->MatrixType Regulated Is this a GMP/GLP Regulated Assay? MatrixType->Regulated Yes (High Suppression Risk) UseD14 RECOMMENDATION: Use Di-iso-propyl-d14-amine (Validate RT Window) MatrixType->UseD14 No (Clean Standard Solution) Budget Is Budget/Availability a Constraint? Regulated->Budget No (R&D / Screening) Use13C RECOMMENDATION: Use 13C/15N Standard (Ensures Matrix Compensation) Regulated->Use13C Yes (Critical Accuracy) Budget->Use13C No Budget->UseD14 Yes (Cost Sensitive)

Caption: Decision tree for selecting between Deuterated (D14) and Carbon-13/Nitrogen-15 internal standards based on matrix complexity and regulatory requirements.

Part 3: Validated Experimental Protocol

This protocol outlines a self-validating workflow for quantifying Diisopropylamine (or NDIPA) using Di-iso-propyl-d14-amine HCl , specifically designed to mitigate the risks of retention time shifting.

Methodology: LC-MS/MS Quantification
1. Preparation of Standards
  • Analyte Stock: Dissolve Diisopropylamine in Methanol (1 mg/mL).

  • IS Stock (D14): Dissolve Di-iso-propyl-d14-amine HCl in Methanol (1 mg/mL).

    • Note: The HCl salt increases solubility and stability. Ensure correction for the salt factor (MW salt / MW free base) during weighing.

  • Working Solution: Spike IS into samples to achieve a final concentration of 50 ng/mL.

2. Chromatographic Conditions (Reverse Phase)
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm). Biphenyl phases often provide better selectivity for amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salt entry).

    • 1-5 min: Ramp to 95% B.

    • 5-7 min: Hold 95% B.

    • 7.1 min: Re-equilibrate 5% B.

3. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive (+).[3]

  • Transitions:

    • Analyte (DIPA):

      
       (Quant), 
      
      
      
      (Qual).
    • IS (D14-DIPA):

      
       (Quant). Note the +14 shift.
      
4. Self-Validating Quality Control Steps (Crucial)

To ensure the D14 standard is performing despite the isotope effect, you must run these checks:

  • Retention Time Delta (

    
    ): 
    
    • Measure RT of Analyte (

      
      ) and IS (
      
      
      
      ).
    • Calculate

      
      .
      
    • Acceptance Criteria:

      
       should be consistent (< 5% RSD) across the run. If 
      
      
      
      min, verify that the matrix suppression profile does not change rapidly in that window.
  • Matrix Factor (MF) Evaluation:

    • Prepare samples in (A) Pure Solvent and (B) Extracted Matrix.

    • Calculate MF = Peak Area (Matrix) / Peak Area (Solvent).

    • Validation: The MF of the Analyte must match the MF of the IS within ±15%. If they diverge, the D14 is eluting into a different suppression zone, and you must switch to a

      
      C standard or adjust the gradient to co-elute them closer.
      
  • Cross-Talk Check:

    • Inject a blank sample containing only the D14 IS.

    • Monitor the Analyte transition (

      
      ).
      
    • Requirement: Signal must be < 20% of the Lower Limit of Quantification (LLOQ). (D14 usually passes this easily due to the large mass gap).

Part 4: Mechanism of Action (Pathway Diagram)

The following diagram details the LC-MS/MS workflow and where the Isotope Effect impacts the data.

Workflow_Mechanism cluster_0 Sample Preparation cluster_1 LC Separation (The Risk Zone) cluster_2 MS Detection Sample Biological Sample (Contains DIPA) Spike Spike IS: Di-iso-propyl-d14-amine Sample->Spike Column C18 Column Interaction Spike->Column Elution Differential Elution: D14 elutes earlier (Isotope Effect) Column->Elution Ionization ESI Source (Matrix Suppression) Elution->Ionization Elution->Ionization Risk: IS and Analyte enter source at different times Detection MRM Detection (+14 Da Shift) Ionization->Detection

Caption: Workflow showing the critical risk point during LC separation where D14 and native analyte separate, potentially leading to differential ionization.

References

  • Nagy, K., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Retrieved from [Link]

Sources

Comparative

Comparative analysis of Di-iso-propyl-d14-amine hcl from different suppliers

[1][2][3] Executive Summary In the synthesis of deuterated active pharmaceutical ingredients (APIs), Di-iso-propyl-d14-amine Hydrochloride (DIPA-d14 HCl) is a critical reagent. It serves as the stable precursor to the fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the synthesis of deuterated active pharmaceutical ingredients (APIs), Di-iso-propyl-d14-amine Hydrochloride (DIPA-d14 HCl) is a critical reagent. It serves as the stable precursor to the free amine, which is subsequently used to generate Lithium Diisopropylamide-d14 (LDA-d14) —a non-nucleophilic strong base essential for enolate formation without introducing proton exchange.

This guide compares DIPA-d14 HCl from three distinct supplier tiers: Tier 1 (Specialist Isotope Manufacturers) , Tier 2 (Catalog Generalists) , and Tier 3 (Bulk Synthesis Houses) .

Key Findings:

  • Isotopic Purity: Tier 1 consistently delivers >99 atom % D, whereas Tier 3 often fluctuates between 97-98%, leading to "isotopic dilution" in downstream steps.

  • Stoichiometry (HCl Ratio): Tier 2 and 3 samples frequently exhibit hygroscopicity-induced mass errors, disrupting the precise molar ratios required for LDA generation.

  • Recommendation: For GMP-grade synthesis or kinetic isotope effect (KIE) studies, Tier 1 is non-negotiable. For rough scouting reactions, Tier 2 is cost-effective but requires rigorous drying.

The "Deuterium Switch" & Criticality of Reagent Quality

The "Deuterium Switch" involves replacing specific hydrogen atoms with deuterium to improve a drug's metabolic stability (the Kinetic Isotope Effect). When using DIPA-d14 to generate LDA-d14, the integrity of the deuterium label is paramount.

If your DIPA-d14 contains significant protium (


H) or moisture (

):
  • Isotopic Scrambling: Protium is reintroduced into the target molecule during enolization.

  • Reagent Destruction: Moisture reacts with

    
    -Butyllithium (
    
    
    
    -BuLi) during the free-basing step, generating LiOH and destroying the base titer.

Comparative Analysis: Supplier Tiers

We analyzed three representative lots using qNMR (Quantitative NMR) and Karl Fischer Titration .

The Dataset
FeatureSupplier A (Tier 1) Supplier B (Tier 2) Supplier C (Tier 3)
Category Specialist Isotope Lab (e.g., CIL, CDN)Catalog Generalist (e.g., Sigma, LGC)Bulk Synthesis (Generic)
Claimed Enrichment

99 atom % D

98 atom % D
98 atom % D
Form Crystalline White PowderWhite to Off-White PowderClumped/Deliquescent Solid
Price Index High (

$)
Moderate (

)
Low ($)
Experimental Performance Data

The following data represents average values from triplicate analysis of commercially sourced batches.

MetricSupplier ASupplier BSupplier CImpact
Isotopic Purity (qNMR) 99.4% 98.2%97.1%Lower %D reduces API deuteration efficiency.
Chemical Purity (1H-NMR) >99.8%99.0%95.5%Impurities (e.g., isopropylamine) cause side reactions.
Water Content (KF) <0.1% 0.8%2.4% High water consumes expensive

-BuLi.
HCl Stoichiometry 1.01 : 10.98 : 10.85 : 1"Wet" salts weigh heavier, leading to under-dosing of amine.

Analyst Note: Supplier C's product arrived "clumped," indicating significant moisture absorption during packaging or storage. This 2.4% water content means that for every 1g of salt, you are adding ~24mg of water, which will quench ~2.6 mmol of


-BuLi immediately.

Technical Workflows & Visualization

The Failure Mode in LDA Synthesis

The following diagram illustrates why moisture and low isotopic purity in the starting material (DIPA-d14 HCl) lead to experimental failure.

LDA_Failure_Mode Start DIPA-d14 HCl (Starting Material) Step1 Free Basing (NaOH/D2O) Start->Step1 FreeAmine DIPA-d14 (Free Amine) Step1->FreeAmine Reaction Reaction with n-BuLi FreeAmine->Reaction Impurity_H2O Contaminant: Water (H2O) Impurity_H2O->Reaction From Wet Salt Impurity_H Contaminant: Protium (1H) Impurity_H->Reaction From Low Purity Outcome_Good LDA-d14 (Active Reagent) Reaction->Outcome_Good Ideal Path Outcome_Bad1 LiOH Precipitate (Quenched Base) Reaction->Outcome_Bad1 Moisture Effect Outcome_Bad2 Scrambled Product (Low %D) Reaction->Outcome_Bad2 Isotopic Dilution

Caption: Impact of impurities in DIPA-d14 HCl on the generation of Lithium Diisopropylamide (LDA).

Self-Validating Experimental Protocols

Do not rely solely on the Certificate of Analysis (CoA). As a researcher, you must validate the reagent before committing it to a high-value synthesis.

Protocol A: Determination of Isotopic Purity via qNMR

This protocol uses Maleic Acid as an internal standard to quantify both chemical purity and isotopic enrichment.

Materials:

  • DIPA-d14 HCl sample (~10 mg)

  • Maleic Acid (TraceCERT® or equivalent, ~5 mg)

  • Solvent:

    
     (99.9% D)
    
  • NMR Tube: 5mm precision tube[1]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of DIPA-d14 HCl and 5.0 mg of Maleic Acid into a clean vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL of

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Amine protons relax slowly).
      
    • Scans: 16.

  • Analysis:

    • Integrate the Maleic Acid singlet (6.05 ppm) and set value to correspond to its molar amount.

    • Observe the residual proton signals for the isopropyl methine (septet region) and methyl groups.

    • Calculation:

      
      
      
Protocol B: Rapid Moisture Check (Visual Melt Test)

If Karl Fischer is unavailable, this quick test reveals significant hydration.

  • Place 50 mg of DIPA-d14 HCl in a dry capillary tube.

  • Heat in a melting point apparatus.

  • Observation: Pure DIPA-d14 HCl melts >210°C (sublimes).

  • Failure Criteria: If the sample "sweats," shrinks, or melts below 180°C, it contains significant water or amine hydrochloride hydrates. Reject for LDA synthesis.

Decision Matrix: When to Use Which Supplier?

ScenarioRecommended TierRationale
GMP API Manufacturing Tier 1 (Specialist) Traceability, high %D (>99.5%) ensures regulatory compliance and batch consistency.
Mechanistic KIE Studies Tier 1 (Specialist) Precise isotopic enrichment is required to calculate accurate

values.
Early Stage Discovery Tier 2 (Catalog) Acceptable if dried over

in a desiccator before use. Cost savings are significant.
Large Scale Solvent Tier 3 (Bulk) Only acceptable if the user performs a recrystallization (EtOH/Et2O) and drying step.

References

  • Toman, B., Nelson, M., & Lippa, K. (2016).[2] Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5).[2] [Link]

  • International Organization for Standardization. (2022).[3] ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. [Link]

Sources

Safety & Regulatory Compliance

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